DL-Cysteine-d1
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C3H7NO2S |
|---|---|
Molecular Weight |
122.17 g/mol |
IUPAC Name |
2-amino-2-deuterio-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/i2D |
InChI Key |
XUJNEKJLAYXESH-VMNATFBRSA-N |
Isomeric SMILES |
[2H]C(CS)(C(=O)O)N |
Canonical SMILES |
C(C(C(=O)O)N)S |
Origin of Product |
United States |
Foundational & Exploratory
What is DL-Cysteine-d1 and its chemical properties
An In-depth Technical Guide to DL-Cysteine-d1: Chemical Properties, Synthesis, and Applications in Metabolic Research
This guide provides a comprehensive overview of this compound, a deuterated isotopologue of the amino acid DL-cysteine, tailored for researchers, scientists, and drug development professionals. It covers the fundamental chemical and physical properties, challenges and methodologies in its synthesis, and its application in metabolic tracing studies, particularly in the context of glutathione biosynthesis.
Chemical and Physical Properties
Data Presentation: Chemical and Physical Properties
| Property | Value (DL-Cysteine) | Value (this compound) |
| Molecular Formula | C₃H₇NO₂S | C₃H₆DNO₂S |
| Molecular Weight | 121.16 g/mol [1][2][3][4] | 122.16 g/mol |
| Appearance | White to off-white crystalline powder[1][3] | White to off-white crystalline powder |
| Melting Point | 225 °C (decomposes)[3][4][5] | Expected to be very similar to DL-Cysteine |
| Boiling Point | 293.9 °C (predicted)[1][3] | Expected to be very similar to DL-Cysteine |
| Solubility | Partly soluble in water; soluble in 1 N HCl, ethanol, and acetic acid; insoluble in acetone.[3][5] | Expected to be very similar to DL-Cysteine |
| CAS Number | 3374-22-9[1][2][3][4][5] | Not specified in search results |
Synthesis of this compound
The synthesis of deuterated amino acids presents unique challenges, and cysteine, with its reactive thiol group, is particularly noteworthy.
Challenges in Direct Deuteration
A common method for the deuteration of amino acids involves a Platinum on carbon (Pt/C) catalyzed hydrogen-deuterium exchange reaction in heavy water (D₂O). While effective for many amino acids, this method has been reported to be unsuccessful for cysteine. The presence of sulfur in the side chain is thought to interfere with the catalytic process, leading to the formation of byproducts such as cystine and preventing efficient deuteration.[6]
Enzymatic Synthesis: A Viable Alternative
Enzymatic synthesis offers a highly specific and efficient alternative for producing L-cysteine and its isotopologues. Enzymes such as O-acetylserine sulfhydrylase from Salmonella typhimurium can catalyze the formation of L-cysteine from L-O-acetylserine and a sulfide source.[7] By using a deuterated precursor or conducting the enzymatic reaction in a deuterated solvent system, it is possible to introduce the deuterium label with high stereoselectivity. Another approach involves the use of tryptophan synthase, which can also be employed for the enzymatic synthesis of L-cysteine.[3]
Experimental Protocols: Metabolic Tracing of Cysteine into Glutathione
A primary application of this compound is in stable isotope tracing studies to elucidate the metabolic fate of cysteine. The following protocol outlines a general procedure for tracing the incorporation of this compound into glutathione in cultured cells.[8]
Objective: To quantify the incorporation of deuterium from this compound into the glutathione pool of cultured mammalian cells.
Materials:
-
Cultured mammalian cells
-
Cell culture medium deficient in cysteine
-
This compound
-
Phosphate-buffered saline (PBS)
-
Methanol (ice-cold)
-
Water (ice-cold)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Methodology:
-
Cell Culture: Plate cells at a desired density and allow them to adhere and grow in standard culture medium.
-
Isotope Labeling:
-
Aspirate the standard medium and wash the cells with PBS.
-
Replace the medium with a cysteine-free medium supplemented with a known concentration of this compound.
-
Incubate the cells for a specified time course (e.g., 0, 2, 4, 8, 24 hours) to allow for the uptake and metabolism of the labeled cysteine.
-
-
Metabolite Extraction:
-
At each time point, aspirate the labeling medium and wash the cells with ice-cold PBS.
-
Quench metabolism and extract metabolites by adding ice-cold 80% methanol.
-
Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
Centrifuge the lysate at high speed to pellet cellular debris.
-
Collect the supernatant containing the metabolites.
-
-
Sample Preparation for LC-MS:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Resuspend the dried metabolites in a suitable solvent for LC-MS analysis (e.g., a mixture of water and acetonitrile).
-
-
LC-MS Analysis:
-
Inject the prepared sample into the LC-MS system.
-
Separate the metabolites using a suitable liquid chromatography method (e.g., hydrophilic interaction liquid chromatography - HILIC).
-
Detect and quantify the masses of unlabeled and deuterium-labeled glutathione using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Determine the isotopic enrichment of glutathione by calculating the ratio of the peak area of the deuterium-labeled glutathione to the total peak area of all glutathione isotopologues.
-
Plot the isotopic enrichment over time to determine the rate of glutathione synthesis from the exogenous labeled cysteine.
-
Visualizations: Signaling Pathways and Experimental Workflows
Glutathione Biosynthesis Pathway
The following diagram illustrates the two-step enzymatic synthesis of glutathione from its constituent amino acids: glutamate, cysteine, and glycine.[9][10] This pathway is central to cellular redox homeostasis.
Caption: Glutathione biosynthesis from this compound.
Experimental Workflow for Metabolic Tracing
The diagram below outlines the key steps in a typical stable isotope tracing experiment using this compound to study glutathione metabolism.
Caption: Experimental workflow for this compound tracing.
References
- 1. Desulfurization of Cysteine-Containing Peptides Resulting from Sample Preparation for Protein Characterization by MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-Cysteine (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-3871-H-0.1 [isotope.com]
- 3. CN102517352A - Method for preparing L-cysteine through enzymatic conversion - Google Patents [patents.google.com]
- 4. L-Cysteine production by metabolically engineered Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Progress on Enzymatic Synthesis of L-Cysteine from DL-ATC by Pseudomonas sp. | Semantic Scholar [semanticscholar.org]
- 6. Enzymatic synthesis of L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification and Tracing of Stable Isotope into Cysteine and Glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cysteine Counting via Isotopic Chemical Labeling for Intact Mass Proteoform Identifications in Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Synthesis and Isotopic Purity Analysis of DL-Cysteine-d1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of DL-Cysteine-d1, a deuterated isotopologue of the amino acid cysteine. The incorporation of deuterium into molecules is a critical technique in drug development and metabolic research, enabling detailed investigation of reaction mechanisms, metabolic pathways, and the pharmacokinetic properties of therapeutic compounds. This document outlines a potential synthetic route and details the analytical methodologies required to ascertain the isotopic enrichment and purity of the final product.
Synthesis of this compound
The synthesis of this compound can be approached through various methods, including direct isotope exchange or by utilizing deuterated precursors in established synthetic routes. While direct hydrogen-deuterium exchange on cysteine with catalysts like Pt/C has been found to be challenging due to side reactions, a more promising approach involves the use of a ruthenium on carbon (Ru/C) catalyst in deuterium oxide (D₂O).
Experimental Protocol: Ruthenium-Catalyzed Deuterium Exchange
This protocol is a general method for the deuteration of amino acids and can be adapted for DL-Cysteine.[1]
Materials:
-
DL-Cysteine
-
Ruthenium on carbon (5 wt. % Ru/C)
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Hydrogen gas (H₂)
-
Activated carbon
-
Hydrochloric acid (HCl)
-
Dowex 50WX8 resin (hydrogen form)
-
Ammonia solution (25%)
Procedure:
-
In a capped vial, combine DL-Cysteine and 5% Ru/C (40 wt. % of the amino acid).
-
Add D₂O to the mixture.
-
Pressurize the vial with H₂ gas (1 atm).
-
Heat the reaction mixture to 80°C and stir overnight.
-
After the reaction, cool the mixture to room temperature.
-
Filter the reaction mixture through a 0.45 µm syringe filter to remove the Ru/C catalyst.
-
Treat the filtrate with activated carbon by stirring overnight to remove any dissolved ruthenium.
-
Filter the mixture to remove the activated carbon.
-
Adjust the pH of the filtrate to 3 by adding concentrated HCl.
-
Pre-treat Dowex 50WX8 resin with 0.001 N HCl.
-
Elute the filtrate through the prepared Dowex resin with 0.001 N HCl followed by water.
-
Elute the deuterated product from the resin using a 25% ammonia solution.
-
Evaporate the solvent from the collected fractions and lyophilize to obtain the final product, this compound.
Expected Yield and Isotopic Purity: Quantitative data for the direct deuteration of DL-Cysteine using this specific method is not readily available in the reviewed literature. The yield and isotopic enrichment would need to be determined experimentally.
Alternative Synthetic Route: Strecker Synthesis
The Strecker synthesis is a well-established method for producing amino acids.[2][3][4][5] To synthesize this compound via this route, a deuterated aldehyde precursor would be required.
The logical workflow for this synthesis is depicted below:
Figure 1: Logical workflow for the Strecker synthesis of this compound.
Isotopic Purity Analysis
To ensure the successful incorporation of deuterium and to quantify the isotopic purity of the synthesized this compound, a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is employed.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for separating the deuterated compound from any unreacted starting material and other impurities, and for determining the isotopic distribution. Analysis of underivatized amino acids can be challenging due to their polar nature, often leading to poor retention on standard reversed-phase columns. Hydrophilic Interaction Chromatography (HILIC) is a suitable alternative for the analysis of such polar compounds.[6][7]
This protocol is adapted from general methods for the analysis of underivatized amino acids.[6][7][8][9]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
HILIC column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z or HILIC-OH5)
-
Mass spectrometer (Triple Quadrupole or High-Resolution Mass Spectrometer, e.g., Q-TOF) with an electrospray ionization (ESI) source
Reagents:
-
Ammonium acetate or ammonium formate
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic acid or ammonium hydroxide (for pH adjustment)
Sample Preparation:
-
Dissolve the synthesized this compound in an appropriate solvent (e.g., a mixture of acetonitrile and water).
-
Centrifuge the sample to remove any particulates.
-
Transfer the supernatant to an autosampler vial for injection.
LC Conditions:
-
Mobile Phase A: 10 mM Ammonium acetate in water, pH 9 (adjusted with ammonium hydroxide)[6]
-
Mobile Phase B: 10 mM Ammonium acetate in 90% acetonitrile/10% water[6]
-
Gradient: A suitable gradient from high organic to high aqueous to ensure retention and elution of the polar analyte.
-
Flow Rate: Dependent on the column dimensions (typically 0.2-0.5 mL/min).
-
Column Temperature: Maintained at a constant temperature (e.g., 30°C).
MS Conditions:
-
Ionization Mode: Positive or negative electrospray ionization (ESI).
-
Scan Mode: Full scan for qualitative analysis and to identify the molecular ions of d0 and d1 species. For quantitative analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used.
-
Key m/z Values:
-
DL-Cysteine (d0): [M+H]⁺ = 122.03
-
This compound: [M+H]⁺ = 123.04
-
-
MRM Transitions (Hypothetical): Specific transitions would need to be optimized experimentally. For example, for a dichlorinated cysteine derivative, transitions of m/z 256 → 127 (for ³⁵Cl₂) and m/z 258 → 129 (for ³⁵Cl and ³⁷Cl) have been monitored.[10]
Data Analysis:
-
Acquire the mass spectra for the synthesized this compound.
-
Extract the ion chromatograms for the m/z values corresponding to the d0 and d1 isotopologues.
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic purity using the following formula:
-
Isotopic Purity (%) = [Area(d1) / (Area(d0) + Area(d1))] x 100
-
The following diagram illustrates the general workflow for isotopic purity analysis by LC-MS:
Figure 2: Workflow for isotopic purity analysis of this compound by LC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the position and extent of deuterium incorporation. Both ¹H and ¹³C NMR can provide valuable information.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve a precisely weighed amount of the synthesized this compound in a suitable deuterated solvent (e.g., D₂O).
-
Add a known amount of an internal standard (for quantitative ¹H NMR) that does not have exchangeable protons and has a signal that does not overlap with the analyte signals.
-
Transfer the solution to an NMR tube.
¹H NMR Analysis:
-
Principle: The incorporation of deuterium at a specific position results in the disappearance or reduction of the corresponding proton signal in the ¹H NMR spectrum.
-
Procedure:
-
Acquire a standard ¹H NMR spectrum.
-
Integrate the signal of the remaining protons at the deuterated position and compare it to the integral of a non-deuterated position or the internal standard.
-
-
Calculation:
-
Deuterium Incorporation (%) = [1 - (Integral of C-H / Integral of reference proton)] x 100
-
¹³C NMR Analysis:
-
Principle: The presence of a deuterium atom on a carbon causes a characteristic splitting of the ¹³C signal (due to C-D coupling) and a slight upfield shift (isotope effect). For quantitative analysis, it is crucial to acquire the spectrum under conditions that ensure accurate integration, such as using a longer relaxation delay and inverse-gated decoupling.
-
Procedure:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Observe the signals for the carbon atom where deuteration is expected. The presence of a multiplet (typically a triplet for a -CDH- group) and a singlet (for the remaining -CH₂- group) will indicate incomplete deuteration. The relative integrals of these signals can be used to determine the isotopic purity.[11]
-
Data Summary
The following tables should be populated with experimental data upon successful synthesis and analysis of this compound.
Table 1: Synthesis of this compound
| Parameter | Value |
| Synthesis Method | Ruthenium-Catalyzed Deuterium Exchange |
| Starting Material | DL-Cysteine |
| Reaction Time (h) | |
| Temperature (°C) | |
| Yield (%) |
Table 2: Isotopic Purity Analysis of this compound
| Analytical Method | Parameter | Result |
| LC-MS | ||
| Isotopic Enrichment (d1 %) | ||
| Chemical Purity (%) | ||
| ¹H NMR | ||
| Deuterium Incorporation (%) | ||
| ¹³C NMR | ||
| Isotopic Enrichment (%) |
Conclusion
This technical guide has outlined a potential synthetic pathway for this compound via ruthenium-catalyzed deuterium exchange and detailed the necessary analytical procedures for determining its isotopic purity. The successful synthesis and rigorous characterization of deuterated compounds like this compound are fundamental for advancing research in drug metabolism, pharmacokinetics, and mechanistic biochemistry. The provided experimental frameworks for LC-MS and NMR analysis will enable researchers to confidently assess the quality of their synthesized isotopically labeled compounds.
References
- 1. rsc.org [rsc.org]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Strecker Synthesis [organic-chemistry.org]
- 6. agilent.com [agilent.com]
- 7. agilent.com [agilent.com]
- 8. Direct Analysis of Underivatized Amino Acids in Plant Extracts by LC-MS/MS (Improved Method) | Springer Nature Experiments [experiments.springernature.com]
- 9. A rapid LC-FTMS method for analysis of cysteine, cystine and cysteine/cystine steady-stateredox potential in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multiple Ion Transition Summation of Isotopologues for Improved Mass Spectrometric Detection of N-Acetyl-S-(1,2-dichlorovinyl)-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative analysis of deuterium using the isotopic effect on quaternary (13)C NMR chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Principles and Applications of DL-Cysteine-d1 in Quantitative Proteomics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles and practical applications of using singly deuterated cysteine (DL-Cysteine-d1) in the field of quantitative proteomics. While less common than its heavily labeled counterparts, this compound offers a nuanced approach for specific research questions, particularly where minimal perturbation to peptide properties is desired. This document outlines the theoretical basis, experimental considerations, and potential workflows for integrating this light stable isotope into proteomic analyses.
Core Principles of this compound in Quantitative Proteomics
Stable isotope labeling is a cornerstone of quantitative mass spectrometry, enabling the relative and absolute quantification of proteins and peptides between different biological samples. The fundamental principle lies in the incorporation of an isotope-labeled compound into one sample, which is then compared to an unlabeled (or differently labeled) sample. The mass difference introduced by the isotope allows for the differentiation and relative quantification of the same peptide from different samples within a single mass spectrometry analysis.
This compound is a form of cysteine where one of the hydrogen atoms has been replaced by its stable isotope, deuterium (²H or D). This results in a nominal mass increase of 1 Dalton (Da). In high-resolution mass spectrometers, this slight mass shift is readily detectable and provides the basis for quantitative comparison.
The primary application of this compound is in "light" stable isotope labeling strategies. Unlike heavily labeled amino acids (e.g., ¹³C₆-Arginine or ¹⁵N₂-Lysine), which introduce a significant mass shift, the minimal change from a single deuterium atom can be advantageous in certain contexts. For instance, it is less likely to cause chromatographic shifts between the labeled and unlabeled peptides, which can sometimes complicate data analysis with heavily deuterated compounds.
There are two primary strategies for incorporating this compound into proteins for proteomic analysis:
-
Metabolic Labeling: In this in vivo or in situ approach, cells are cultured in a medium where the natural cysteine is replaced with this compound. As the cells synthesize new proteins, they incorporate the labeled cysteine. This method is analogous to the well-established SILAC (Stable Isotope Labeling by Amino acids in Cell Culture) technique.
-
Chemical Labeling: This in vitro method involves the derivatization of cysteine residues in proteins or peptides after they have been extracted from the biological source. This is typically achieved using a cysteine-reactive chemical probe that has been synthesized to contain a deuterium atom.
Data Presentation: Quantitative Analysis with this compound
The output of a quantitative proteomics experiment using this compound is a set of ratios representing the relative abundance of cysteine-containing peptides between the labeled and unlabeled samples. This data is typically presented in tables that include peptide and protein identification, the calculated ratio, and statistical significance.
Table 1: Illustrative Quantitative Proteomics Data from a Metabolic Labeling Experiment with this compound
| Protein ID | Gene Name | Peptide Sequence | Light/Heavy Ratio (d0/d1) | p-value | Regulation |
| P12345 | EGFR | SHCC AASLGNLNSK | 0.52 | 0.001 | Down-regulated |
| Q67890 | AKT1 | YFC PEELFTK | 2.15 | 0.005 | Up-regulated |
| A1B2C3 | HSP90 | GFVC SLREGESR | 1.05 | 0.89 | Unchanged |
| D4E5F6 | MAPK1 | VAIKKC ISPDHSR | 3.50 | < 0.001 | Up-regulated |
Note: The bold 'C' indicates the position of the cysteine residue where the d1 label would be incorporated in the 'heavy' sample.
Table 2: Illustrative Quantitative Data from a Chemical Labeling Experiment with a d1-labeled Cysteine-Reactive Probe
| Protein ID | Site of Modification | Peptide Sequence | Light/Heavy Ratio (d0/d1) | Significance | Biological Process |
| P98765 | Cys-245 | ELGC EFAVGEK | 0.25 | High | Redox Regulation |
| O12345 | Cys-118 | AC DLLPK | 4.78 | High | Enzyme Catalysis |
| R5T6Y7 | Cys-512 | YVC EGPSGHFVR | 1.12 | Low | Structural Component |
| U8I9O0 | Cys-88 | FQC GPHNCK | 0.98 | Low | Protein Folding |
Experimental Protocols
The following are detailed, illustrative protocols for the two primary methods of using this compound in proteomics.
Metabolic Labeling using this compound (SILAC-like approach)
This protocol is designed for cell culture-based experiments.
Materials:
-
Cell line of interest
-
Cysteine-free cell culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed fetal bovine serum (dFBS)
-
L-Cysteine (unlabeled, "light")
-
This compound ("heavy")
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantitation assay (e.g., BCA assay)
-
Trypsin (proteomics grade)
-
Reduction buffer (e.g., 10 mM DTT in 50 mM ammonium bicarbonate)
-
Alkylation buffer (e.g., 55 mM iodoacetamide in 50 mM ammonium bicarbonate)
-
Mass spectrometer (high-resolution, e.g., Orbitrap or TOF)
Procedure:
-
Cell Culture Adaptation:
-
Culture the cells for at least 5-6 passages in the cysteine-free medium supplemented with either "light" L-Cysteine or "heavy" this compound to ensure complete incorporation of the respective amino acid. The concentration of the supplemented cysteine should be optimized for the specific cell line.
-
Monitor cell morphology and doubling time to ensure that the labeled amino acid does not negatively impact cell health.
-
-
Experimental Treatment:
-
Once the cells have fully incorporated the respective cysteine isotopes, apply the experimental treatment (e.g., drug treatment, growth factor stimulation) to one of the cell populations. The other population serves as the control.
-
-
Cell Harvesting and Lysis:
-
Wash the cells with ice-cold PBS and harvest them.
-
Combine the "light" and "heavy" cell pellets at a 1:1 ratio based on cell number or protein amount.
-
Lyse the combined cell pellet using an appropriate lysis buffer.
-
-
Protein Digestion:
-
Quantify the total protein concentration of the lysate.
-
Take a desired amount of protein (e.g., 50-100 µg) and reduce the disulfide bonds with reduction buffer at 56°C for 1 hour.
-
Alkylate the free cysteine residues with alkylation buffer in the dark at room temperature for 45 minutes.
-
Digest the proteins with trypsin overnight at 37°C.
-
-
Sample Cleanup and Mass Spectrometry:
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) column.
-
Analyze the peptides by LC-MS/MS on a high-resolution mass spectrometer.
-
Chemical Labeling with a d1-Cysteine-Reactive Probe
This protocol is suitable for tissue samples or when metabolic labeling is not feasible.
Materials:
-
Protein extract from two different conditions (e.g., control vs. treated)
-
Cysteine-reactive probe (e.g., d0-iodoacetamide for the "light" sample, d1-iodoacetamide for the "heavy" sample)
-
Reduction and alkylation buffers as described above
-
Trypsin
-
Mass spectrometer
Procedure:
-
Protein Extraction and Quantification:
-
Extract proteins from the control and treated samples using a suitable lysis buffer.
-
Quantify the protein concentration for each sample.
-
-
Reduction and Differential Alkylation:
-
Take equal amounts of protein from the control and treated samples.
-
Reduce the disulfide bonds in both samples with reduction buffer.
-
Alkylate the control sample with the "light" (d0) cysteine-reactive probe.
-
Alkylate the treated sample with the "heavy" (d1) cysteine-reactive probe.
-
Quench the alkylation reaction.
-
-
Sample Combination and Digestion:
-
Combine the "light" and "heavy" labeled protein samples at a 1:1 ratio.
-
Digest the combined protein mixture with trypsin overnight.
-
-
Sample Cleanup and Mass Spectrometry:
-
Desalt the peptide mixture using a C18 SPE column.
-
Analyze the peptides by LC-MS/MS.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the key workflows and principles described in this guide.
Caption: Metabolic labeling workflow using this compound.
Caption: Chemical labeling workflow with a d1-cysteine-reactive probe.
Caption: Principle of quantification by mass spectrometry.
Concluding Remarks for Researchers
The use of this compound in quantitative proteomics represents a specialized application of stable isotope labeling. Its primary advantage lies in the minimal mass difference it introduces, which can be beneficial for maintaining chromatographic integrity and simplifying spectral analysis. While not as widely adopted as heavily labeled amino acids, the commercial availability of this compound makes it a viable option for researchers exploring subtle changes in protein expression or cysteine reactivity.[1][2] The workflows and principles outlined in this guide provide a solid foundation for designing and implementing experiments utilizing this light isotopic label. As with any proteomics experiment, careful optimization of labeling efficiency, sample preparation, and data analysis is crucial for obtaining accurate and reproducible results. The custom synthesis of a variety of deuterated amino acids is also an option for researchers with specific needs.[]
References
A Technical Guide to the Commercial Sources and Availability of DL-Cysteine-d1
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial sources, availability, and technical specifications of DL-Cysteine-d1. This deuterated form of the amino acid cysteine is a valuable tool in various research and development applications, particularly in metabolic studies, proteomics, and as an internal standard for mass spectrometry.
Commercial Availability and Supplier Specifications
This compound is available from a select number of specialized chemical suppliers. The following tables summarize the key quantitative data for commercially available this compound and related deuterated cysteine products.
| Supplier | Product Name | Catalog Number | Deuterium Position | Chemical Purity | Isotopic Enrichment |
| MedchemExpress | This compound | HY-W012850S1 | Not specified | ≥95.0% | Not publicly specified |
| Cambridge Isotope Laboratories, Inc. | DL-Cysteine (3,3-D₂, 98%) | DLM-899-PK | 3,3-D₂ | ≥98% | 98% |
| Eurisotop | DL-CYSTEINE (3,3-D2, 98%) | DLM-899-PK | 3,3-D₂ | 98% | 98% |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₃H₆DNO₂S |
| Molecular Weight | ~122.17 g/mol |
| Appearance | White to off-white solid/powder |
| Storage | Store at 2-8°C, protected from light |
Experimental Applications and Protocols
This compound is primarily utilized as a tracer in metabolic research and as an internal standard for the quantification of cysteine in complex biological samples by mass spectrometry. The deuterium label allows for the differentiation and tracking of exogenously supplied cysteine from the endogenous pool.
General Protocol for Metabolic Labeling in Cell Culture
This protocol outlines a general procedure for metabolic labeling of proteins in cell culture using this compound for subsequent analysis by mass spectrometry-based proteomics. This technique, a variation of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), enables the relative or absolute quantification of protein synthesis and turnover.
Materials:
-
This compound
-
Cysteine-free cell culture medium
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Cells of interest
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
Standard proteomics sample preparation reagents (DTT, iodoacetamide, trypsin)
Procedure:
-
Cell Culture Preparation: Culture cells in standard medium to the desired confluency.
-
Medium Exchange: Aspirate the standard medium and wash the cells twice with sterile PBS.
-
Labeling Medium Preparation: Prepare the labeling medium by supplementing cysteine-free medium with this compound at a concentration that supports normal cell growth. The optimal concentration should be determined empirically for each cell line. Also, supplement the medium with dFBS.
-
Metabolic Labeling: Add the labeling medium to the cells and incubate for a specific period. The labeling time will depend on the protein turnover rate and the experimental goals. For studies on protein synthesis, a shorter labeling time may be sufficient, while for steady-state labeling, several cell doublings may be required.
-
Cell Lysis: After the labeling period, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration in the cell lysate using a standard protein assay.
-
Proteomics Sample Preparation:
-
Take a defined amount of protein from the lysate.
-
Reduce disulfide bonds with Dithiothreitol (DTT).
-
Alkylate free cysteine residues with iodoacetamide.
-
Digest the proteins into peptides using trypsin.
-
-
Mass Spectrometry Analysis: Analyze the resulting peptide mixture by Liquid Chromatography-Mass Spectrometry (LC-MS). The mass shift of peptides containing this compound will allow for their differentiation from their unlabeled counterparts.
-
Data Analysis: Use appropriate software to identify and quantify the labeled peptides and proteins.
Diagram of Experimental Workflow for Metabolic Labeling
A Comprehensive Technical Guide to the Safe Handling of DL-Cysteine-d1
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the safety and handling guidelines for DL-Cysteine-d1. The information herein is compiled from publicly available safety data sheets (SDS) and scientific literature for the closely related compound DL-Cysteine. While the deuterated form is expected to have a similar safety profile, it is imperative to consult the specific SDS provided by the supplier of your material and to conduct a thorough risk assessment before use.
Introduction
This compound is a deuterated form of the non-essential amino acid DL-Cysteine. Cysteine and its derivatives are utilized in various fields, including pharmaceuticals, cosmetics, and the food industry.[] In pharmaceutical research and drug development, isotopically labeled compounds like this compound are valuable tools in pharmacokinetic and metabolic studies. Understanding the safety and handling of this compound is crucial for ensuring the well-being of laboratory personnel and the integrity of research.
Hazard Identification and Classification
DL-Cysteine is considered a hazardous substance.[2] It is harmful if swallowed and can cause irritation to the eyes, respiratory system, and skin.[2]
GHS Hazard Classification:
| Hazard Class | Category |
| Acute Toxicity, Oral | 4 |
| Skin Corrosion/Irritation | 2 |
| Serious Eye Damage/Eye Irritation | 2 |
| Specific target organ toxicity (single exposure) | 3 (Respiratory system) |
Signal Word: Warning[3]
Hazard Statements:
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Physical and Chemical Properties
The following table summarizes the known physical and chemical properties of DL-Cysteine. This data should be used as a reference for this compound, as significant deviations are not expected.
| Property | Value | Source |
| Molecular Formula | C₃H₆DNO₂S | - |
| Molecular Weight | 122.17 g/mol | - |
| Appearance | Colorless crystalline powder[2][4] or off-white solid[] | [][2][4] |
| Melting Point | >197°C (dec.)[], 225 °C (dec.) | [][5][6] |
| Boiling Point | 293.9°C at 760 mmHg | [] |
| Density | 1.334 g/cm³ | [] |
| Solubility | Slightly soluble in water.[2][4] Soluble in DMSO and aqueous acid.[][5][6] Insoluble in acetone.[5][6] | [][2][4][5][6] |
| pKa | 2.07±0.10 (Predicted) | [6] |
| LogP | 0.230 (est) | [6] |
Toxicological Information
Accidental ingestion of DL-Cysteine may be harmful, with animal experiments indicating that ingestion of less than 150 grams could be fatal or cause serious health damage.[2] The material may act as an NMDA receptor agonist at high concentrations.[5]
Key Toxicological Findings (from studies on L-cysteine and D-cysteine):
-
Oral Administration in Rats: Repeated-dose studies on rats showed that L-cysteine and D-cysteine can cause renal injuries.[7][8][9] High doses also led to salivation and focal erosion in the stomach mucosa.[7][8][9]
-
No-Observed-Adverse-Effect Level (NOAEL): The NOAEL for L-cysteine was determined to be less than 500 mg/kg/day, and for D-cysteine, it was 500 mg/kg/day in rats.[7][8][9]
Experimental Protocols: Safe Handling Procedures
Adherence to strict safety protocols is mandatory when handling this compound. The following procedures are based on best practices for handling hazardous chemical powders.
5.1. Personal Protective Equipment (PPE)
A thorough risk assessment should guide the selection of PPE. The following diagram illustrates the logical selection of PPE based on potential hazards.
Caption: Logical workflow for selecting appropriate PPE.
Recommended PPE:
-
Eye Protection: Safety glasses with side shields or chemical goggles.[2]
-
Hand Protection: Compatible chemical-resistant gloves such as nitrile, butyl, or polychloroprene rubber.[2] Gloves should be inspected for degradation before use and replaced if contaminated.[2]
-
Body Protection: A laboratory coat or overalls and a PVC apron if there is a risk of significant exposure.[2]
-
Respiratory Protection: Use only in a well-ventilated area.[10] If dust is generated, a NIOSH-approved N95 dust mask or higher-level respirator should be worn.
5.2. Engineering Controls
-
Work should be conducted in a well-ventilated laboratory.
-
For procedures with a high likelihood of generating dust, a chemical fume hood or a glove box should be used.
5.3. General Handling and Hygiene
-
Avoid all personal contact, including inhalation of dust.[2][4]
-
Wash hands thoroughly after handling.[10]
-
Do not eat, drink, or smoke in the laboratory.[10]
-
Remove contaminated clothing and wash it before reuse.[10]
-
Avoid contact with oxidizing agents, as this may result in ignition.[2][4]
First Aid Measures
In the event of exposure, follow these first aid procedures:
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with fresh running water for at least 15 minutes, holding the eyelids open.[2][10] Seek medical attention if irritation persists.[10] |
| Skin Contact | Immediately remove all contaminated clothing and flush the skin and hair with running water and soap, if available.[2][4] Seek medical attention if irritation occurs.[10] |
| Inhalation | Remove the individual from the contaminated area to fresh air.[2][4][10] If the person is not breathing, provide artificial respiration.[10] Seek medical attention.[10] |
| Ingestion | If swallowed, rinse the mouth with water.[3][10] Call a poison center or doctor for treatment advice.[10] |
Storage and Disposal
Proper storage and disposal are critical to maintaining a safe laboratory environment.
7.1. Storage
-
Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[2]
-
Keep in a dark place under an inert atmosphere.[6] Recommended storage temperature is -20°C.[]
7.2. Spill and Leak Procedures
-
Minor Spills: Remove all ignition sources.[2][4] Clean up spills immediately, avoiding contact with skin and eyes.[2][4] Use dry clean-up procedures to avoid generating dust.[2][4] Place the spilled material in a suitable, labeled container for waste disposal.[2][4]
-
Major Spills: Evacuate the area and alert emergency responders.[2][4]
7.3. Disposal
-
All waste must be handled in accordance with local, state, and federal regulations.[2]
-
Dispose of the contents and container to an approved waste disposal plant.[10]
-
Puncture containers to prevent reuse before disposal in an authorized landfill.[2]
Laboratory Safety Workflow
The following diagram outlines a general workflow for the safe handling of chemical compounds in a laboratory setting.
Caption: General laboratory safety workflow for handling chemicals.
References
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. DL-Cysteine | 3374-22-9 [chemicalbook.com]
- 6. 错误页 [amp.chemicalbook.com]
- 7. Comparisons of l-cysteine and d-cysteine toxicity in 4-week repeated-dose toxicity studies of rats receiving daily oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparisons of l-cysteine and d-cysteine toxicity in 4-week repeated-dose toxicity studies of rats receiving daily oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.com [fishersci.com]
The Significance of Deuterium Labeling in Amino Acids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Deuterium-labeled amino acids are indispensable tools in modern scientific research, offering profound insights into complex biological processes. By replacing hydrogen atoms with their heavier, stable isotope, deuterium, researchers can subtly alter the physicochemical properties of amino acids without significantly perturbing the overall biological system. This isotopic substitution provides a powerful lens through which to examine drug metabolism, elucidate protein structure and dynamics, and trace metabolic pathways with high precision. This technical guide delves into the core principles, applications, and methodologies underpinning the use of deuterated amino acids, providing a comprehensive resource for professionals in research and drug development.
The Kinetic Isotope Effect: A Cornerstone of Deuterated Drug Development
The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. This seemingly minor alteration has significant consequences for the kinetics of chemical reactions, a phenomenon known as the Kinetic Isotope Effect (KIE).[1][2] In drug development, the KIE is strategically employed to enhance the pharmacokinetic profiles of therapeutic agents.[3][4]
Metabolic degradation of drugs often involves the enzymatic cleavage of C-H bonds, a rate-limiting step in their clearance from the body.[1][5] By deuterating the specific sites on a drug molecule susceptible to metabolic attack, the rate of this cleavage can be significantly reduced.[3][6] This "metabolic switching" can lead to several advantageous outcomes:
-
Increased Drug Half-Life: A slower rate of metabolism prolongs the drug's presence in the bloodstream, potentially reducing the required dosing frequency.[3]
-
Enhanced Efficacy: By maintaining therapeutic concentrations for longer periods, the overall effectiveness of the drug can be improved.[3]
-
Reduced Toxicity: Deuteration can decrease the formation of potentially toxic metabolites, leading to a better safety profile.[3][4]
The first deuterated drug to receive FDA approval, deutetrabenazine, exemplifies the successful application of this principle in treating Huntington's disease.[7]
Quantitative Impact of Deuteration on Drug Metabolism:
The following table summarizes the kinetic isotope effects observed for various enzymatic reactions relevant to drug metabolism.
| Enzyme/Reaction | Substrate | Position of Deuteration | Observed KIE (kH/kD) | Reference |
| Cytochrome P450 | Morphine | N-methyl group | >1 | [1] |
| Cytochrome P450 | Nifedipine metabolite | Methyl ester | High | [1] |
| Aldehyde Oxidase | Carbazeran | Not specified | System-dependent | [5][8] |
| Aldehyde Oxidase | Zoniporide | Not specified | System-dependent | [5][8] |
| CYP3A4 | Chemotype 1a | Various | No significant effect | [9][10] |
| CYP3A4 | Chemotype 2a | Various | Position-dependent | [9][10] |
Applications in Analytical Techniques
Deuterium-labeled amino acids are invaluable as internal standards in quantitative analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[7][11][12]
Mass Spectrometry
In quantitative proteomics and metabolomics, stable isotope labeling by amino acids in cell culture (SILAC) is a widely used technique.[11][13] While 13C and 15N are common isotopes, deuterium labeling offers a cost-effective alternative.[13] Deuterated amino acids are chemically identical to their light counterparts, co-eluting during liquid chromatography (LC) and differing only in their mass-to-charge ratio (m/z) in the mass spectrometer.[13][14] This allows for precise and accurate quantification of proteins and metabolites across different samples.
However, a potential drawback of deuterium labeling in LC-MS is the "isotope effect" on retention time, where the deuterated compound may elute slightly earlier than its non-deuterated counterpart.[13][15] This can be mitigated by placing deuterium atoms away from hydrophobic regions of the molecule.[13]
Experimental Workflow: Quantitative Proteomics using Deuterium-Labeled Amino Acids
Caption: Workflow for quantitative proteomics using deuterium-labeled amino acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In NMR spectroscopy, the substitution of protons with deuterons is a powerful strategy for simplifying complex spectra and studying the structure and dynamics of large proteins.[16][17][18][19] Since deuterium has a different gyromagnetic ratio and a nuclear spin of 1, it is effectively "silent" in 1H-NMR experiments. This allows researchers to:
-
Reduce Spectral Crowding: By selectively deuterating specific amino acid types or regions of a protein, the number of proton signals is reduced, leading to better-resolved spectra.[16][17]
-
Aid in Resonance Assignment: Comparing the spectra of protonated and selectively deuterated proteins facilitates the unambiguous assignment of NMR signals to specific amino acid residues.[16][17]
-
Probe Protein Dynamics: Deuterium NMR relaxation studies can provide detailed information about the motion of amino acid side chains within a protein.[20]
Logical Relationship: Spectral Simplification in NMR
Caption: How selective deuteration simplifies NMR spectra for protein analysis.
Tracing Metabolic Pathways
Deuterium-labeled amino acids serve as excellent tracers for studying metabolic pathways in vivo and in vitro.[21][22] By introducing a deuterated amino acid into a biological system, researchers can follow its incorporation into newly synthesized proteins and its conversion into other metabolites.[23][24] This approach, often utilizing heavy water (D2O) to label non-essential amino acids, allows for the determination of protein turnover rates and the elucidation of complex metabolic networks.[23][24][25]
Signaling Pathway Example: Phenylalanine Metabolism
The following diagram illustrates how deuterium labeling can be used to trace the metabolic fate of phenylalanine.
Caption: Tracing the metabolic pathway of deuterated phenylalanine.
Experimental Protocols
General Protocol for Deuteration of Amino Acids via Pt/C-Catalyzed Hydrogen-Deuterium Exchange
This protocol is adapted from a method for the direct deuteration of amino acids.[21]
Materials:
-
Amino acid (e.g., Tryptophan)
-
Platinum on activated carbon (Pt/C) catalyst
-
Deuterium oxide (D2O)
-
Deuterated solvent (e.g., 2-propanol-d8)
-
Reaction vessel (e.g., high-pressure autoclave)
-
NMR spectrometer for determining deuteration level
Procedure:
-
Combine the amino acid (1 g), Pt/C catalyst, and deuterated solvent (4 mL) in the reaction vessel.
-
Add D2O to the mixture.
-
Seal the vessel and heat to the desired temperature (e.g., 200 °C) for a specified time (e.g., 24 hours). Reaction conditions may need to be optimized for different amino acids.[21]
-
After the reaction, cool the vessel to room temperature.
-
Filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent to obtain the deuterated amino acid.
-
Determine the level and position of deuteration using 1H and 2H NMR spectroscopy.[21]
Protocol for In-Cell Protein Turnover Analysis using D2O Labeling
This protocol is a generalized workflow based on methods described for proteome-wide turnover analysis.[23]
Materials:
-
Cell culture medium (potentially specialized SILAC medium)
-
Heavy water (D2O)
-
Cultured cells (e.g., human AC16 cells)
-
Standard cell culture and protein extraction reagents
-
LC-MS/MS system
Procedure:
-
Culture cells under standard conditions.
-
Replace the standard culture medium with a medium containing a known enrichment of D2O.
-
Incubate the cells for a specific period to allow for the incorporation of deuterium into non-essential amino acids and subsequently into newly synthesized proteins.[23]
-
Harvest the cells at one or more time points.
-
Lyse the cells and extract the total protein.
-
Digest the proteins into peptides using an enzyme such as trypsin.
-
Analyze the peptide mixture using LC-MS/MS.
-
Determine the isotopic enrichment of peptides to calculate the fraction of newly synthesized protein and subsequently the protein turnover rate.[23]
Synthesis of Deuterated Amino Acids
Several methods are available for the synthesis of deuterated amino acids, each with its advantages and limitations.[7][21][26][27]
| Synthesis Method | Description | Advantages | Disadvantages |
| Chemical Synthesis | Multi-step synthesis using deuterated reagents or solvents.[21] | High positional selectivity for site-specific labeling.[22] | Can be costly and time-consuming.[21] |
| Fermentation-based Methods | Microorganisms are cultured in deuterated media (containing D2O or deuterated carbon sources).[21][22] | Allows for the production of highly deuterated amino acids.[21][22] | Can be expensive and requires optimization of growth conditions.[21][22] |
| Enzyme-catalyzed Reactions | Enzymes are used to catalyze deuterium incorporation in deuterated solvents.[21][22] | High positional selectivity.[22] | Often used for partial deuteration.[22] |
| Direct H/D Exchange | Catalytic exchange of hydrogen for deuterium directly on the amino acid.[6][7] | Can be rapid and cost-effective, often using D2O as the deuterium source.[7] | May lead to racemization and requires optimization for each amino acid.[21] |
Conclusion
Deuterium labeling of amino acids is a versatile and powerful technique with far-reaching implications for research, drug development, and analytical sciences. From enhancing the therapeutic potential of drugs through the kinetic isotope effect to providing unparalleled insights into protein structure and metabolism, the applications of deuterated amino acids continue to expand. As analytical instrumentation becomes more sensitive and synthetic methods more sophisticated, the significance of these isotopically labeled building blocks in advancing our understanding of complex biological systems is set to grow even further.
References
- 1. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. lifetein.com [lifetein.com]
- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]
- 11. Stable isotopic labeling in proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Revival of deuterium-labeled reagents for protein quantitation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. academic.oup.com [academic.oup.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. 1H NMR studies of deuterated ribonuclease HI selectively labeled with protonated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Deuterium labelling in NMR structural analysis of larger proteins | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 18. Deuterium labelling in NMR structural analysis of larger proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pound.med.utoronto.ca [pound.med.utoronto.ca]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mdpi.com [mdpi.com]
- 22. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Deuterium labeling enables proteome wide turnover kinetics analysis in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. journals.physiology.org [journals.physiology.org]
- 26. pnas.org [pnas.org]
- 27. researchgate.net [researchgate.net]
Exploring the Metabolic Fate of DL-Cysteine-d1 in Cell Culture: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic fate of DL-Cysteine-d1 in a cellular context. By utilizing stable isotope labeling, we can trace the journey of this modified amino acid through various metabolic pathways, offering insights into cellular redox homeostasis, detoxification processes, and signaling cascades. This document details the experimental protocols required for such investigations, presents quantitative data in a clear, tabular format, and visualizes the complex biological processes involved.
Introduction to Cysteine Metabolism
Cysteine, a semi-essential sulfur-containing amino acid, is a linchpin in cellular metabolism. In cell culture, cells primarily uptake cystine (the oxidized dimer of cysteine), which is then reduced intracellularly to two molecules of cysteine. L-cysteine serves as a crucial precursor for the synthesis of proteins, the major intracellular antioxidant glutathione (GSH), and taurine.[1][2] It is also a key component in the biosynthesis of iron-sulfur clusters and coenzyme A.[3] The metabolic pathways of cysteine are tightly regulated to maintain cellular redox balance and respond to oxidative stress.
The use of a racemic mixture of deuterium-labeled cysteine, this compound, allows for the simultaneous investigation of the metabolic fates of both L- and D-enantiomers. The deuterium label provides a stable isotopic tracer that can be monitored using mass spectrometry.
Metabolic Fates of this compound
Upon introduction into cell culture, this compound is transported into the cells where the L- and D-isomers diverge in their metabolic pathways.
Metabolic Fate of L-Cysteine-d1
The deuterium-labeled L-cysteine largely follows the established metabolic pathways of its unlabeled counterpart:
-
Glutathione (GSH) Synthesis: L-cysteine-d1 is a rate-limiting precursor for the synthesis of glutathione, a tripeptide that plays a central role in antioxidant defense and detoxification.[1][4] The deuterium label is incorporated into the GSH molecule.
-
Taurine Synthesis: L-cysteine-d1 can be oxidized to cysteine sulfinic acid, a precursor for the synthesis of taurine, which is involved in various physiological processes including osmoregulation and bile acid conjugation.[5][6]
-
Protein Synthesis: L-cysteine-d1 is incorporated into newly synthesized proteins, allowing for the study of protein turnover.
-
Sulfate and Pyruvate Production: L-cysteine-d1 can be catabolized to pyruvate, which enters central carbon metabolism, and sulfate, which is excreted.[7]
Metabolic Fate of D-Cysteine-d1
The metabolism of D-cysteine is primarily governed by the enzyme D-amino acid oxidase (DAAO), which is present in the peroxisomes of mammalian cells.[8][9]
-
Hydrogen Sulfide (H₂S) Production: DAAO catalyzes the oxidative deamination of D-cysteine-d1 to 3-mercaptopyruvate. This intermediate is then acted upon by 3-mercaptopyruvate sulfurtransferase (3-MST) to produce hydrogen sulfide (H₂S), a gaseous signaling molecule with roles in cytoprotection and neuromodulation.[10][11] The deuterium label is lost during this process.
Quantitative Analysis of this compound Metabolism
To quantify the flux of this compound through these pathways, stable isotope tracing experiments are performed. Cells are cultured in a medium containing a known concentration of this compound for a specific duration. Subsequently, intracellular metabolites are extracted and analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to determine the isotopic enrichment in downstream products.
Table 1: Illustrative Quantitative Data of this compound Metabolites in a Hypothetical Cell Line
| Metabolite | Concentration (nmol/10⁶ cells) | Deuterium Enrichment (M+1, %) |
| L-Cysteine-d1 Pathway | ||
| Intracellular L-Cysteine | 5.2 ± 0.6 | 85.3 ± 4.1 |
| Glutathione (GSH) | 25.8 ± 2.9 | 42.7 ± 3.5 |
| Taurine | 12.1 ± 1.5 | 15.2 ± 2.1 |
| D-Cysteine-d1 Pathway | ||
| Intracellular D-Cysteine | 0.8 ± 0.2 | 82.1 ± 5.3 |
| 3-Mercaptopyruvate | 0.3 ± 0.05 | Not Detected* |
| Hydrogen Sulfide (H₂S) | Not Directly Quantified | - |
Note: The deuterium from D-Cysteine-d1 is not expected to be retained in 3-mercaptopyruvate due to the enzymatic mechanism of D-amino acid oxidase.
Experimental Protocols
Cell Culture and Labeling
-
Cell Seeding: Plate the desired cell line (e.g., HepG2, A549) in 6-well plates at a density of 5 x 10⁵ cells per well and allow them to adhere overnight.
-
Labeling Medium Preparation: Prepare a cysteine-free DMEM medium supplemented with 10% dialyzed fetal bovine serum, penicillin-streptomycin, and the desired concentration of this compound (e.g., 200 µM).
-
Labeling: Remove the growth medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and add 2 mL of the labeling medium to each well.
-
Incubation: Incubate the cells for the desired time points (e.g., 0, 2, 6, 12, 24 hours) at 37°C in a 5% CO₂ incubator.
Metabolite Extraction
-
Quenching: At each time point, rapidly aspirate the labeling medium and wash the cells with 1 mL of ice-cold PBS.
-
Lysis: Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolic activity and lyse the cells.
-
Scraping and Collection: Scrape the cells from the plate in the methanol solution and transfer the cell lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites and transfer it to a new tube.
-
Drying: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
Storage: Store the dried extracts at -80°C until LC-MS/MS analysis.[12][13]
LC-MS/MS Analysis
-
Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50% acetonitrile).
-
Chromatographic Separation: Inject the samples onto a reverse-phase or HILIC column for chromatographic separation of the metabolites.
-
Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer operating in a suitable mode (e.g., targeted SIM or PRM) to detect and quantify the unlabeled (M+0) and deuterium-labeled (M+1) isotopologues of cysteine, glutathione, taurine, and other relevant metabolites.[14][15][16]
Signaling Pathways and Experimental Workflow Visualization
Metabolic Pathways of this compound
References
- 1. Comprehensive Metabolic Tracing Reveals the Origin and Catabolism of Cysteine in Mammalian Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sciencedaily.com [sciencedaily.com]
- 4. Quantification and Tracing of Stable Isotope into Cysteine and Glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of cysteine and taurine in regulating glutathione synthesis by periportal and perivenous hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Quantitative flux analysis in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrogen sulfide in signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NRF2 Cysteine Residues Are Critical for Oxidant/Electrophile-Sensing, Kelch-Like ECH-Associated Protein-1-Dependent Ubiquitination-Proteasomal Degradation, and Transcription Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Mass Spectrometric Analysis of l-Cysteine Metabolism: Physiological Role and Fate of l-Cysteine in the Enteric Protozoan Parasite Entamoeba histolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Quantitative determination of D4-cystine in mice using LC-MS/MS and its application to the assessment of pharmacokinetics and bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A rapid LC-FTMS method for analysis of cysteine, cystine and cysteine/cystine steady-stateredox potential in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
Methodological & Application
Protocol for the Quantification of Cysteine in Biological Matrices using DL-Cysteine-d1 as an Internal Standard by LC-MS
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cysteine is a semi-essential sulfur-containing amino acid that plays a critical role in various physiological processes, including protein synthesis, detoxification, and antioxidant defense through its role as a precursor to glutathione. Accurate quantification of cysteine in biological matrices is crucial for understanding its role in health and disease. This document provides a detailed protocol for the analysis of cysteine in biological samples (e.g., plasma, tissue homogenates) using Liquid Chromatography-Mass Spectrometry (LC-MS) with DL-Cysteine-d1 as an internal standard. The use of a stable isotope-labeled internal standard is the gold standard for quantitative LC-MS analysis as it effectively compensates for variations in sample preparation, chromatography, and ionization efficiency, thereby ensuring high accuracy and precision[1][2].
A significant challenge in cysteine analysis is its susceptibility to oxidation to its disulfide form, cystine, and other oxidative products during sample handling and preparation[3][4]. This protocol incorporates strategies to minimize this artifactual oxidation to ensure the accurate measurement of endogenous cysteine levels.
Cysteine Metabolic Pathway
Cysteine metabolism is a central hub in sulfur amino acid metabolism. It is synthesized from methionine via the transsulfuration pathway and serves as a precursor for several important biomolecules, including glutathione (GSH), taurine, and hydrogen sulfide (H₂S). Understanding this pathway is essential for interpreting the biological significance of measured cysteine concentrations.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific matrices and LC-MS systems.
Materials and Reagents
-
Cysteine
-
This compound (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
N-Ethylmaleimide (NEM)
-
Trichloroacetic acid (TCA)
-
Ultrapure water
-
Biological matrix (e.g., plasma, tissue homogenate)
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Cysteine and this compound in 0.1 M HCl to prepare individual stock solutions.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the Cysteine stock solution in ultrapure water to create calibration standards.
-
-
Internal Standard Working Solution (IS-WS):
-
Dilute the this compound primary stock solution with ultrapure water to achieve a final concentration of 1 µg/mL.
-
Sample Preparation
To prevent the auto-oxidation of cysteine, it is crucial to add a thiol-alkylating agent like N-Ethylmaleimide (NEM) immediately after sample collection or thawing.
-
Plasma/Serum:
-
To 100 µL of plasma or serum, add 10 µL of 10 mg/mL NEM solution in water. Vortex briefly.
-
Add 10 µL of the IS-WS (this compound, 1 µg/mL).
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid for protein precipitation.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Tissue Homogenates:
-
Homogenize the tissue in a suitable buffer on ice.
-
To 100 µL of tissue homogenate, add 10 µL of 10 mg/mL NEM solution.
-
Add 10 µL of the IS-WS (this compound, 1 µg/mL).
-
Add 20 µL of 20% (w/v) trichloroacetic acid (TCA) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new vial for LC-MS analysis.
-
LC-MS/MS Method
3.4.1. Liquid Chromatography
-
LC System: Agilent 1290 Infinity LC System or equivalent.
-
Column: Zorbax SB-AQ C18, 1.8 µm, 100 mm x 2.1 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
Time (min) %B 0.0 2 2.0 2 5.0 95 6.0 95 6.1 2 | 8.0 | 2 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3.4.2. Mass Spectrometry
-
MS System: Agilent 6490 Triple Quadrupole MS or equivalent.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Gas Temperature: 200°C.
-
Gas Flow: 16 L/min.
-
Nebulizer Pressure: 50 psi.
-
Capillary Voltage: 3500 V.
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Cysteine | 122.0 | 76.0 | 100 | 15 |
| This compound (IS) | 123.0 | 77.0 | 100 | 15 |
Note: MRM transitions should be optimized for the specific instrument used.
Data Analysis and Quantitative Data Summary
The concentration of cysteine in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve constructed from the standards.
The following tables summarize typical quantitative performance data for the analysis of cysteine/cystine using a stable isotope-labeled internal standard. This data is representative of the expected performance of the described method.
Table 1: Calibration Curve and Linearity
| Matrix | Analyte | Calibration Range | R² |
| Plasma | Cystine | 5 - 5000 ng/mL | >0.99 |
| White Blood Cells | Cystine | 0.02 - 4 µM | >0.999 |
Data adapted from studies using deuterated cystine as a surrogate analyte or internal standard[1][5].
Table 2: Accuracy and Precision
| Matrix | QC Level | Concentration | Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Plasma | Low | 10 ng/mL | 103.2 | 5.2 | 5.0 |
| High | 4000 ng/mL | 97.3 | 4.1 | 3.8 | |
| White Blood Cells | Low | 0.06 µM | 103.2 | 5.2 | 5.0 |
| High | 3 µM | 97.3 | 4.1 | 3.8 |
Data adapted from studies using deuterated cystine as a surrogate analyte or internal standard[1][5].
Table 3: Lower Limit of Quantification (LLOQ)
| Matrix | Analyte | LLOQ |
| Plasma | Cystine | 5 ng/mL |
| White Blood Cells | Cystine | 0.02 µM |
Data adapted from studies using deuterated cystine as a surrogate analyte or internal standard[1][5].
Experimental Workflow
The overall experimental workflow for the quantitative analysis of cysteine is depicted in the following diagram.
Conclusion
This application note provides a comprehensive and robust protocol for the quantitative analysis of cysteine in biological matrices using this compound as an internal standard with LC-MS/MS. The described method, which includes crucial sample stabilization steps, is sensitive, specific, and reliable. The provided quantitative data serves as a benchmark for method validation. This protocol is a valuable tool for researchers and scientists in various fields, including clinical research, drug development, and nutritional science, enabling the accurate assessment of cysteine's role in biological systems.
References
- 1. Quantitative determination of D4-cystine in mice using LC-MS/MS and its application to the assessment of pharmacokinetics and bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciex.com [sciex.com]
- 3. This compound | 稳定同位素 | MCE [medchemexpress.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cysteine analysis tips for LCMS - Tips & Suggestions [mtc-usa.com]
Application Note: Quantification of Cysteine in Biological Matrices using Isotope Dilution Mass Spectrometry with DL-Cysteine-d1
Introduction
Cysteine is a semi-essential sulfur-containing amino acid that plays a critical role in various physiological and pathological processes, including protein synthesis, antioxidant defense as a precursor to glutathione, and detoxification.[1] Accurate quantification of cysteine in biological samples is crucial for researchers, scientists, and drug development professionals to understand its role in cellular metabolism and disease. Isotope dilution mass spectrometry (ID-MS) is a highly accurate and precise analytical technique for quantifying endogenous compounds.[2] This method involves the addition of a known amount of a stable isotope-labeled internal standard (IS), such as DL-Cysteine-d1, to the sample. The analyte and the IS are chemically identical and thus exhibit similar behavior during sample preparation, chromatography, and ionization. By measuring the ratio of the signal from the endogenous analyte to that of the isotopic internal standard, precise quantification can be achieved, minimizing the effects of sample matrix and variations in sample recovery.[2]
This application note provides a detailed protocol for the quantification of cysteine in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.
Experimental Workflow
The overall workflow for the quantification of cysteine using isotope dilution mass spectrometry is depicted below.
Caption: Experimental workflow for cysteine quantification.
Protocols
Materials and Reagents
-
L-Cysteine (≥98% purity)
-
This compound (isotopic purity ≥98%)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
N-ethylmaleimide (NEM) or Iodoacetamide (IAA)
-
Ammonium bicarbonate
-
Ultrapure water
-
Biological matrix (e.g., human plasma)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system (e.g., Agilent, Shimadzu, Waters) equipped with an electrospray ionization (ESI) source
Standard Solution Preparation
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve L-cysteine and this compound in ultrapure water to prepare individual stock solutions of 1 mg/mL. Store at -80°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of L-cysteine by serially diluting the stock solution with ultrapure water to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Prepare a working internal standard solution of this compound at a concentration of 10 µg/mL by diluting the stock solution with ultrapure water.
-
-
Calibration Standards:
-
Prepare calibration standards by spiking the appropriate amount of L-cysteine working standard solutions and a fixed amount of the this compound working internal standard solution into the biological matrix. A typical calibration curve might range from 0.5 µg/mL to 50 µg/mL of cysteine.
-
Sample Preparation Protocol
To prevent the oxidation of cysteine's thiol group, it is crucial to derivatize it, for example, by alkylation.[3][4]
-
Thaw frozen biological samples (e.g., plasma) on ice.
-
To a 100 µL aliquot of the sample in a microcentrifuge tube, add 10 µL of the 10 µg/mL this compound internal standard solution.
-
Add 30 µL of N-ethylmaleimide (NEM) solution to prevent interference from cysteine.[5]
-
Vortex mix for 10 seconds.
-
For protein precipitation, add 400 µL of ice-cold methanol.[5]
-
Vortex mix thoroughly for 1 minute.
-
Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Analysis Protocol
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 150 x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 2% B, hold for 1 min, ramp to 98% B in 8 min, hold for 2 min, return to 2% B in 0.1 min, and equilibrate for 4 min. |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions | Cysteine (NEM derivatized): To be determined empiricallythis compound (NEM derivatized): To be determined empirically |
| Collision Energy | Optimized for each transition |
Note: The specific MRM transitions and collision energies will need to be optimized for the specific derivatizing agent used and the mass spectrometer.
Quantitative Data Summary
The following table summarizes typical validation parameters for the quantification of cysteine by LC-MS/MS.
| Parameter | Typical Value | Reference |
| Linearity (R²) | ≥ 0.99 | [6] |
| Limit of Detection (LOD) | 0.15–0.20 µmol/L | [6] |
| Limit of Quantification (LOQ) | 0.30–0.55 µmol/L | [6] |
| Intra-day Precision (%CV) | < 15% | [6] |
| Inter-day Precision (%CV) | < 15% | [6] |
| Accuracy (% Recovery) | 85 - 115% | [2] |
Principle of Isotope Dilution
The fundamental principle of isotope dilution mass spectrometry lies in the addition of a known quantity of an isotopically labeled version of the analyte to the sample. This "internal standard" is then used as a reference to quantify the endogenous, unlabeled analyte.
Caption: Principle of isotope dilution for cysteine quantification.
References
- 1. sciensage.info [sciensage.info]
- 2. Stable isotope dilution mass spectrometry quantification of hydrogen sulfide and thiols in biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. support.waters.com [support.waters.com]
- 4. A rapid LC-FTMS method for analysis of cysteine, cystine and cysteine/cystine steady-stateredox potential in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative determination of D4-cystine in mice using LC-MS/MS and its application to the assessment of pharmacokinetics and bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for DL-Cysteine-d1 Metabolic Labeling Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic labeling with stable isotope-labeled amino acids is a powerful technique in quantitative proteomics, enabling the analysis of protein dynamics, including synthesis, degradation, and post-translational modifications. DL-Cysteine-d1, a deuterated form of the amino acid cysteine, serves as a valuable tool for these studies, particularly in the investigation of protein turnover and redox signaling pathways. The incorporation of this compound into newly synthesized proteins results in a specific mass shift that can be accurately measured by mass spectrometry, allowing for the differentiation and quantification of protein populations from different experimental conditions.
These application notes provide a comprehensive, step-by-step guide for conducting this compound metabolic labeling experiments, from initial cell culture preparation to mass spectrometry data analysis. The protocols are designed to be adaptable for various research applications, including drug discovery and development, by providing a framework to study the effects of compounds on protein homeostasis and cellular redox states.
Data Presentation: Quantitative Analysis of Protein Turnover
Metabolic labeling with this compound allows for the precise measurement of protein turnover rates. By tracking the incorporation of the heavy isotope over time, the synthesis and degradation rates of individual proteins can be calculated. Below is an example of how quantitative data from such an experiment can be presented.
Table 1: Protein Turnover Rates in Response to Drug Treatment
| Protein ID | Gene Name | Peptide Sequence | Turnover Rate (k) - Control (day⁻¹) | Turnover Rate (k) - Treated (day⁻¹) | Fold Change in Turnover | p-value |
| P02768 | ALB | LVNEVTEFAK | 0.15 | 0.12 | 0.80 | 0.045 |
| P68871 | HBB | VGGHGAEYGAEALER | 0.08 | 0.16 | 2.00 | 0.002 |
| Q06830 | PRDX1 | VCPAGWKPGSGTIK | 0.25 | 0.10 | 0.40 | < 0.001 |
| P49755 | GSTP1 | IYLGSNASLLK | 0.11 | 0.11 | 1.00 | 0.987 |
| P31946 | HSP90AA1 | IGQFGVGFYSAYLVAEK | 0.05 | 0.09 | 1.80 | 0.011 |
This table presents illustrative data. Actual results will vary based on the experimental system and treatment.
Experimental Protocols
I. Cell Culture and Metabolic Labeling with this compound
This protocol outlines the steps for labeling mammalian cells with this compound. A key consideration when using cysteine for metabolic labeling is that it is a non-essential amino acid, meaning cells can synthesize it. To ensure efficient incorporation of the labeled cysteine, it is crucial to use a cysteine-depleted medium. Furthermore, as cells primarily utilize the L-form of amino acids, the use of a DL-racemic mixture necessitates a higher starting concentration to ensure sufficient availability of L-Cysteine-d1.
Materials:
-
Mammalian cell line of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640)
-
Cysteine-free DMEM or RPMI-1640
-
Dialyzed fetal bovine serum (dFBS)
-
This compound (deuterated at the β-carbon)
-
L-Glutamine
-
Penicillin-Streptomycin solution
-
Phosphate-buffered saline (PBS)
-
Cell culture flasks or plates
Protocol:
-
Cell Line Adaptation:
-
Gradually adapt the cells to the cysteine-free medium supplemented with dFBS. Start with a 75:25 mixture of complete medium to cysteine-free medium and progressively increase the proportion of cysteine-free medium over several passages. This minimizes cellular stress.
-
Monitor cell morphology and proliferation rates during adaptation.
-
-
Preparation of Labeling Medium:
-
Prepare the "heavy" labeling medium by supplementing the cysteine-free base medium with this compound. A typical starting concentration is 2-4 times the normal concentration of L-cysteine in the complete medium to compensate for the presence of the D-isomer and to drive incorporation. For example, if the standard L-cysteine concentration is 0.2 mM, use 0.4-0.8 mM this compound.
-
Add dFBS to the desired final concentration (e.g., 10%).
-
Add L-Glutamine and Penicillin-Streptomycin.
-
Prepare a "light" control medium by supplementing the cysteine-free base medium with a corresponding concentration of unlabeled L-cysteine.
-
-
Metabolic Labeling:
-
Plate the adapted cells and allow them to adhere and reach the desired confluency (typically 50-70%).
-
For pulse-chase experiments to measure protein degradation:
-
Incubate cells in the "heavy" labeling medium for a "pulse" period sufficient to label newly synthesized proteins (e.g., 24-48 hours).
-
After the pulse, wash the cells with PBS and switch to a "chase" medium containing a high concentration of unlabeled L-cysteine.
-
Harvest cells at various time points during the chase (e.g., 0, 4, 8, 12, 24 hours).
-
-
For steady-state labeling to compare protein abundance:
-
Grow one population of cells in the "heavy" medium and a parallel control population in the "light" medium for at least 5-6 cell divisions to achieve >95% incorporation.
-
-
II. Sample Preparation for Mass Spectrometry
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Trypsin (sequencing grade)
-
Ammonium bicarbonate
-
Formic acid
-
Acetonitrile
-
C18 solid-phase extraction (SPE) cartridges
Protocol:
-
Cell Lysis and Protein Quantification:
-
Wash the harvested cell pellets with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
Protein Reduction, Alkylation, and Digestion:
-
Take equal amounts of protein from each sample (e.g., 50-100 µg).
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate free cysteine residues by adding IAM to a final concentration of 55 mM and incubating in the dark at room temperature for 20 minutes.
-
Dilute the samples with ammonium bicarbonate to reduce the denaturant concentration.
-
Digest the proteins with trypsin (typically at a 1:50 enzyme-to-protein ratio) overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the peptide digest with formic acid.
-
Desalt the peptides using C18 SPE cartridges according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
III. Mass Spectrometry and Data Analysis
Protocol:
-
LC-MS/MS Analysis:
-
Resuspend the dried peptides in a solution of formic acid and acetonitrile in water.
-
Analyze the peptide samples using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
-
Data Analysis:
-
Use a suitable software package (e.g., MaxQuant, Proteome Discoverer, Skyline) for protein identification and quantification.
-
Configure the software to search for peptides with a variable modification corresponding to the mass shift of deuterium on cysteine (+1.0063 Da for d1).
-
Calculate heavy-to-light ratios for identified peptides and proteins.
-
For protein turnover analysis, plot the natural logarithm of the heavy/light ratio against time. The negative of the slope of the resulting linear fit represents the first-order degradation rate constant (k).
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound metabolic labeling.
Signaling Pathway: Keap1-Nrf2 Redox Regulation
Cysteine residues play a critical role in redox sensing and signaling. The Keap1-Nrf2 pathway is a key regulator of the cellular antioxidant response, and its activity is modulated by the oxidation of specific cysteine residues on Keap1.
Caption: The Keap1-Nrf2 signaling pathway for redox homeostasis.
Application Notes and Protocols for the GC-MS Analysis of DL-Cysteine-d1
For researchers, scientists, and drug development professionals, the accurate quantification of DL-Cysteine-d1 is crucial in various metabolic and pharmacokinetic studies. Gas chromatography-mass spectrometry (GC-MS) offers a robust analytical platform for this purpose, provided that the polar and non-volatile nature of cysteine is addressed through appropriate derivatization. This document provides detailed application notes and protocols for two effective derivatization methods: silylation using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and a two-step esterification and acylation.
Application Note 1: Analysis of this compound by GC-MS using Silylation with MTBSTFA
Introduction
Silylation is a common and effective derivatization technique for compounds containing active hydrogens, such as the thiol, amine, and carboxylic acid groups in cysteine.[1] N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a popular silylating agent that reacts with these functional groups to form stable tert-butyldimethylsilyl (TBDMS) derivatives.[1][2] These derivatives are significantly more volatile and less polar than the parent molecule, making them amenable to GC-MS analysis. The resulting TBDMS derivatives of cysteine are stable and produce characteristic mass spectra, allowing for sensitive and specific quantification.[1][2]
Experimental Protocol
1. Sample Preparation:
-
Lyophilize the aqueous sample containing this compound to complete dryness in a reaction vial. It is critical to ensure the sample is free of moisture, as silylating reagents are sensitive to water.[1]
2. Derivatization:
-
To the dried sample, add 100 µL of acetonitrile.
-
Add 100 µL of MTBSTFA (with 1% TBDMSCl catalyst).
-
Seal the vial tightly and heat at 90°C for 2 hours to ensure complete derivatization.[2]
3. GC-MS Analysis:
-
After cooling to room temperature, the sample is ready for injection into the GC-MS system.
-
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 90°C, hold for 2 min.
-
Ramp 1: 10°C/min to 180°C.
-
Ramp 2: 20°C/min to 300°C, hold for 5 min.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Mode: Splitless (1 µL injection volume).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification.
-
Characteristic Ions for TBDMS-Cysteine-d1: The mass spectrum of the TBDMS derivative of cysteine will show characteristic fragments. For this compound, the molecular ion and key fragments will be shifted by +1 m/z unit compared to the unlabeled cysteine. The expected key ions should be confirmed by analyzing a standard of derivatized this compound. Common fragments for TBDMS derivatives include [M-57]⁺ (loss of a tert-butyl group).
-
Quantitative Data
The following table summarizes the typical performance characteristics for the analysis of amino acids, including cysteine, using MTBSTFA derivatization followed by GC-MS. The data for this compound is expected to be comparable.
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.99 | [2][3] |
| Method Detection Limit (MDL) | 0.094–2.336 ng/m³ | [2] |
| Method Quantification Limit (MQL) | 0.281–7.009 ng/m³ | [2] |
| Reproducibility (%RSD) | 1.9–12.2% | [3] |
| Recovery | 79.4% to 123.0% | [4] |
Experimental Workflow
Application Note 2: Analysis of this compound by GC-MS using Two-Step Esterification and Acylation
Introduction
A robust two-step derivatization procedure involving esterification followed by acylation is highly effective for the analysis of amino acids, including cysteine.[5] In the first step, the carboxylic acid group is converted to a methyl ester using an acidic methanol solution. Subsequently, the amino and thiol groups are acylated using an agent such as pentafluoropropionic anhydride (PFPA). This process yields stable, volatile derivatives with excellent chromatographic properties and high sensitivity in negative chemical ionization (NCI) mode.[5]
Experimental Protocol
1. Sample Preparation and Esterification:
-
Evaporate a 10 µL aliquot of the sample containing this compound to dryness under a stream of nitrogen.[5]
-
Add 100 µL of 2 M hydrochloric acid in methanol.
-
Seal the vial and heat at 80°C for 60 minutes.[5]
-
Cool the sample to room temperature and evaporate the solvent under nitrogen.
2. Acylation:
-
To the dried esterified sample, add 100 µL of a 1:4 (v/v) mixture of pentafluoropropionic anhydride (PFPA) and ethyl acetate.
-
Seal the vial and heat at 65°C for 30 minutes.[5]
-
Cool the sample and evaporate the excess reagent and solvent under nitrogen.
3. Extraction:
-
Reconstitute the residue in 200 µL of borate buffer.
-
Add 1 mL of toluene and vortex to extract the derivatized analyte.
-
Centrifuge to separate the phases and transfer the upper organic layer (toluene) to an autosampler vial for GC-MS analysis.[5]
4. GC-MS Analysis:
-
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 0.5 min.
-
Ramp 1: 15°C/min to 210°C.
-
Ramp 2: 35°C/min to 320°C.[5]
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Mode: Splitless (1 µL injection volume).
-
-
MS Conditions:
-
Ionization Mode: Negative Chemical Ionization (NCI).
-
Source Temperature: 250°C.
-
Interface Temperature: 300°C.[5]
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification.
-
Characteristic Ions for Me-PFP-Cysteine-d1: The specific ions for the Me-PFP derivative of this compound should be determined by analyzing a derivatized standard. The mass spectrum will be characterized by fragments resulting from the loss of the pentafluoropropionyl and methyl ester groups.
-
Quantitative Data
The following table presents typical performance characteristics for the analysis of amino acids, including cysteine, using the two-step esterification/acylation derivatization with GC-MS. The performance for this compound is anticipated to be similar.
| Parameter | Typical Value | Reference |
| Precision (%RSD) | < 20% | [5] |
| Accuracy (Bias) | < ± 20% | [5] |
| Linearity | Highly linear relationships observed | [6] |
| Elution Time Window | 9 to 14 min for Cysteine derivatives | [5] |
Experimental Workflow
References
- 1. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DL-Cysteine-d1 in SILAC-based Quantitative Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used method for quantitative proteomics. It relies on the metabolic incorporation of "heavy" stable isotope-labeled amino acids into proteins. While arginine and lysine are the most commonly used amino acids in SILAC, targeting other amino acids like cysteine can provide unique advantages, particularly in studying redox biology and drug-target engagement.
This document provides detailed application notes and protocols for the incorporation of DL-Cysteine-d1 into proteins for SILAC-based quantitative proteomics. This compound is a deuterated form of the amino acid cysteine where the hydrogen atom on the alpha-carbon is replaced by deuterium. This results in a +1 Da mass shift for each incorporated cysteine residue, enabling the differentiation and relative quantification of proteins from two cell populations.
Application: Investigating the KEAP1-NRF2 Signaling Pathway
The Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (NRF2) pathway is a critical regulator of cellular responses to oxidative and electrophilic stress.[1][2][3] Under basal conditions, KEAP1 targets NRF2 for ubiquitination and subsequent proteasomal degradation.[1][3] However, upon exposure to oxidative stress, specific cysteine residues within KEAP1 are modified, leading to a conformational change that disrupts the KEAP1-NRF2 interaction. This stabilizes NRF2, allowing it to translocate to the nucleus and activate the transcription of a battery of antioxidant and cytoprotective genes.[4][5]
The use of this compound in a SILAC experiment allows for the precise quantification of changes in protein expression and turnover within the KEAP1-NRF2 pathway in response to stressors. For example, researchers can quantify the upregulation of NRF2 target genes or assess changes in the turnover of KEAP1 and NRF2 themselves.
KEAP1-NRF2 Signaling Pathway Diagram
Caption: The KEAP1-NRF2 signaling pathway regulates cellular antioxidant response.
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with this compound
This protocol describes the labeling of two cell populations for a typical SILAC experiment. One population is grown in "light" medium containing natural L-cysteine, while the other is grown in "heavy" medium containing this compound.
Materials:
-
Mammalian cell line of interest (e.g., HEK293T, A549)
-
SILAC-grade DMEM or RPMI-1640 deficient in L-cysteine (or custom formulation)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-Cysteine (light)
-
This compound (heavy)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks or plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Media Preparation:
-
Light Medium: Prepare the cysteine-deficient SILAC medium according to the manufacturer's instructions. Supplement with 10% dFBS, 1% Penicillin-Streptomycin, and the standard concentration of L-Cysteine (e.g., 0.2 mM).
-
Heavy Medium: Prepare the cysteine-deficient SILAC medium as above, but instead of L-Cysteine, supplement with this compound at the same final concentration (e.g., 0.2 mM).
-
Note: The optimal concentration of this compound may need to be determined empirically for your cell line, as high concentrations of D-amino acids can sometimes be toxic.
-
-
Cell Adaptation:
-
Thaw and culture the cells in the appropriate complete growth medium.
-
Once the cells are healthy and actively dividing, split them into two populations.
-
Begin culturing one population in the "light" SILAC medium and the other in the "heavy" SILAC medium.
-
Culture the cells for at least 5-6 cell divisions to ensure near-complete incorporation of the labeled amino acid. This typically takes 1-2 weeks.
-
Verification of Incorporation (Optional but Recommended): After 5-6 passages, harvest a small number of cells from the "heavy" population, extract proteins, digest with trypsin, and analyze by mass spectrometry to confirm >95% incorporation of this compound.
-
-
Experimental Treatment:
-
Once full incorporation is achieved, the cells are ready for the experiment.
-
Plate the "light" and "heavy" labeled cells at the desired density.
-
Apply the experimental treatment to one population (e.g., expose to an oxidative stressor) while the other serves as a control.
-
-
Cell Harvest and Lysis:
-
After the treatment period, wash the cells with ice-cold PBS.
-
Harvest the cells by scraping or trypsinization.
-
Combine the "light" and "heavy" cell pellets at a 1:1 ratio based on cell number or protein concentration.
-
Lyse the combined cell pellet using a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Clarify the lysate by centrifugation to remove cell debris.
-
Protocol 2: Sample Preparation for Mass Spectrometry
This protocol details the steps for protein digestion and peptide cleanup prior to LC-MS/MS analysis.
Materials:
-
Combined protein lysate from Protocol 1
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate
-
Formic acid
-
Acetonitrile
-
C18 desalting spin columns
Procedure:
-
Protein Reduction and Alkylation:
-
To the combined protein lysate, add DTT to a final concentration of 10 mM.
-
Incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 30 minutes to alkylate free cysteine residues.
-
-
Protein Digestion:
-
Dilute the protein sample with 50 mM ammonium bicarbonate to reduce the concentration of detergents and denaturants.
-
Add trypsin at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the peptide solution with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using C18 spin columns according to the manufacturer's protocol.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
Protocol 3: LC-MS/MS Analysis and Data Processing
Instrumentation:
-
High-resolution Orbitrap mass spectrometer coupled to a nano-liquid chromatography system.
LC-MS/MS Parameters (Example):
-
Column: C18 reversed-phase column (e.g., 75 µm x 50 cm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in 80% acetonitrile
-
Gradient: A linear gradient from 2% to 40% B over 120 minutes.
-
MS1 Settings:
-
Resolution: 120,000
-
Scan range: 350-1500 m/z
-
AGC target: 1e6
-
Max IT: 50 ms
-
-
MS2 Settings (Data-Dependent Acquisition):
-
Resolution: 15,000
-
Isolation window: 1.6 m/z
-
Collision energy: HCD at 28%
-
AGC target: 1e5
-
Max IT: 100 ms
-
Data Analysis Workflow:
Caption: A typical workflow for analyzing SILAC proteomics data.
Data Processing Steps:
-
Database Search:
-
Use a software platform like MaxQuant or Proteome Discoverer to search the raw MS data against a relevant protein database (e.g., UniProt Human).
-
Key Search Parameters:
-
Enzyme: Trypsin/P
-
Variable Modifications: Oxidation (M), Acetyl (Protein N-term)
-
Fixed Modifications: Carbamidomethyl (C)
-
SILAC Labels: Specify Cysteine+1.0067 Da as the heavy label.
-
Note on Chromatographic Shift: While deuterated peptides can sometimes exhibit a slight retention time shift, modern search algorithms are generally able to handle this. If significant shifts are observed, adjusting the retention time alignment parameters may be necessary.
-
-
-
Protein Quantification and Statistical Analysis:
-
The software will calculate the heavy-to-light (H/L) ratios for each identified protein.
-
Normalize the H/L ratios to account for any mixing errors.
-
Perform statistical analysis (e.g., t-test) to identify proteins with significantly altered abundance between the two conditions.
-
Visualize the results using volcano plots.
-
-
Pathway and Functional Analysis:
-
Use bioinformatics tools (e.g., DAVID, Metascape, StringDB) to perform gene ontology and pathway enrichment analysis on the list of significantly regulated proteins to gain biological insights.
-
Quantitative Data Presentation
The quantitative results from a this compound SILAC experiment should be summarized in a clear and structured table.
Table 1: Example of Quantified Proteins in the KEAP1-NRF2 Pathway in Response to Oxidative Stress
| Protein Name | Gene Symbol | UniProt ID | H/L Ratio (Stress/Control) | p-value | Regulation |
| Heme oxygenase 1 | HMOX1 | P09601 | 3.52 | 0.001 | Upregulated |
| NAD(P)H quinone dehydrogenase 1 | NQO1 | P15559 | 2.89 | 0.005 | Upregulated |
| Kelch-like ECH-associated protein 1 | KEAP1 | Q14145 | 1.05 | 0.85 | Unchanged |
| Nuclear factor erythroid 2-related factor 2 | NFE2L2 | Q16236 | 1.10 | 0.78 | Unchanged |
| Glutamate-cysteine ligase catalytic subunit | GCLC | P48506 | 2.15 | 0.012 | Upregulated |
| Thioredoxin reductase 1 | TXNRD1 | Q16881 | 1.98 | 0.021 | Upregulated |
Conclusion
The use of this compound in SILAC-based quantitative proteomics provides a valuable tool for investigating cellular processes where cysteine metabolism and redox signaling play a crucial role. The protocols and application notes provided here offer a comprehensive guide for researchers to design and execute experiments to gain deeper insights into complex biological systems like the KEAP1-NRF2 pathway. Careful consideration of cell line-specific adaptation and thorough data analysis are key to obtaining high-quality, reproducible results.
References
- 1. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Quantitative Proteomics Approach to Gain Insight into NRF2-KEAP1 Skeletal Muscle System and Its Cysteine Redox Regula… [ouci.dntb.gov.ua]
- 3. A Quantitative Proteomics Approach to Gain Insight into NRF2-KEAP1 Skeletal Muscle System and Its Cysteine Redox Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dissecting the Keap1/Nrf2 pathway through proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DL-Cysteine-d1 Sample Preparation in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of amino acids and their metabolites in plasma is crucial for various fields, including clinical diagnostics, nutritional monitoring, and pharmaceutical development. DL-Cysteine-d1 is a stable isotope-labeled form of the amino acid cysteine, commonly employed as an internal standard in mass spectrometry-based bioanalysis. Its use allows for precise and accurate quantification by correcting for variations in sample preparation and matrix effects.[1][2]
This document provides detailed application notes and protocols for three common sample preparation techniques for the analysis of this compound in plasma samples: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The selection of the most appropriate method depends on factors such as the desired level of sample cleanup, required sensitivity, and available laboratory equipment.
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes the quantitative performance of the described sample preparation techniques for the analysis of cysteine and related compounds in plasma, providing a basis for method selection.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery | Generally >80% with acetonitrile.[3][4] Can be lower with acidic precipitation. | 52-95.4% for similar small molecules.[5] | 70.8% to 88.7% for cysteine conjugates.[6] |
| Matrix Effect | Can be significant due to co-extraction of phospholipids.[7] | Moderate, generally less than PPT. | Minimal, provides the cleanest extracts.[8] |
| Lower Limit of Quantification (LLOQ) | Dependent on the analytical instrument's sensitivity. | Comparable to or slightly better than PPT. | Generally the lowest, offering the highest sensitivity.[6] |
| **Linearity (R²) ** | Typically >0.99. | Typically >0.99. | Typically >0.99.[6] |
| Precision (%RSD) | <15%.[3] | <15%. | <15%.[6] |
| Throughput | High, simple and fast procedure. | Moderate, more steps than PPT. | Lower, can be automated with 96-well plates.[9] |
| Cost | Low, requires minimal reagents and equipment. | Moderate, requires organic solvents. | High, requires SPE cartridges or plates. |
Experimental Protocols
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma samples. Acetonitrile is a commonly used solvent for this purpose.[3][4]
Materials:
-
Plasma sample
-
This compound internal standard solution
-
Ice-cold acetonitrile (ACN)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 100 µL of plasma sample into a clean microcentrifuge tube.
-
Add the appropriate volume of this compound internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of ACN to plasma).[10]
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate the sample at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing this compound and other small molecules.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable solvent for analysis.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction provides a cleaner sample than protein precipitation by partitioning the analyte of interest into an immiscible organic solvent, leaving behind more polar and proteinaceous interferences.
Materials:
-
Plasma sample
-
This compound internal standard solution
-
Ethyl acetate or other suitable organic solvent
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Protocol:
-
Pipette 100 µL of plasma sample into a clean microcentrifuge tube.
-
Add the appropriate volume of this compound internal standard solution.
-
Add 600 µL of ethyl acetate to the plasma sample (a 6:1 ratio of organic solvent to plasma).
-
Vortex the mixture vigorously for 2 minutes to ensure efficient extraction.
-
Centrifuge the sample at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer containing this compound to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of a suitable mobile phase for LC-MS/MS analysis.
Solid-Phase Extraction (SPE)
Solid-phase extraction offers the most thorough sample cleanup by utilizing a solid sorbent to retain the analyte of interest while interferences are washed away. This method is particularly useful for achieving low limits of detection. Mixed-mode SPE cartridges are often effective for polar analytes like cysteine.[8]
Materials:
-
Plasma sample
-
This compound internal standard solution
-
Mixed-mode SPE cartridges (e.g., C18 with anion exchange)
-
SPE manifold (vacuum or positive pressure)
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent (e.g., 5% methanol in water)
-
Elution solvent (e.g., 5% formic acid in acetonitrile)
-
Evaporator
Protocol:
-
Pre-treat Plasma: Precipitate proteins from 100 µL of plasma using 300 µL of acetonitrile as described in the PPT protocol. Collect the supernatant.
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 1 mL of water through the SPE cartridge.
-
Sample Loading: Load the supernatant from the pre-treated plasma onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound with 1 mL of 5% formic acid in acetonitrile into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable mobile phase for LC-MS/MS analysis.
References
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. actapharmsci.com [actapharmsci.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Studying Protein Turnover Rates Using DL-Cysteine-d1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein turnover, the balance between protein synthesis and degradation, is fundamental to understanding cellular homeostasis, disease pathogenesis, and the mechanism of action of therapeutic agents. Dysregulation of protein turnover is implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and metabolic diseases. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used mass spectrometry (MS)-based technique for the quantitative analysis of protein dynamics.
This document provides detailed application notes and protocols for the use of DL-Cysteine-d1, a deuterated stable isotope of the amino acid cysteine, to measure protein turnover rates. By introducing a "heavy" version of cysteine into cellular proteins, researchers can distinguish between pre-existing and newly synthesized protein populations, allowing for the precise calculation of synthesis and degradation rates. Cysteine's unique thiol group makes it a critical residue in many proteins for structure, catalysis, and regulation, rendering this compound a valuable tool for studying the turnover of specific protein classes.
Principle of the Method
The core principle of using this compound for protein turnover analysis is to replace the natural, "light" cysteine in the cellular proteome with its deuterated counterpart. This is typically achieved through a pulse-chase experiment. During the "pulse" phase, cells are cultured in a medium where the standard cysteine has been replaced with this compound. As new proteins are synthesized, they will incorporate this heavy amino acid. After a defined period, the "chase" phase is initiated by switching the cells back to a medium containing only light cysteine.
By collecting cell samples at various time points during the chase period, researchers can track the relative abundance of heavy- and light-cysteine-containing peptides derived from the proteins of interest using mass spectrometry. The rate of decrease in the heavy-to-light ratio for a given peptide provides a direct measure of the protein's degradation rate, from which its half-life can be calculated.
Applications in Research and Drug Development
The use of this compound to study protein turnover has broad applications:
-
Understanding Disease Mechanisms: Elucidating how protein turnover is altered in diseases such as cancer, where the stability of oncoproteins and tumor suppressors is critical, or in neurodegenerative diseases characterized by protein aggregation.
-
Target Validation and Drug Discovery: Assessing the effect of drug candidates on the stability of their protein targets. For example, a compound designed to inhibit a specific enzyme might also alter its turnover rate, providing valuable information about its mechanism of action.
-
Pharmacodynamics Studies: Determining how a drug affects the dynamics of its target and off-target proteins in a time- and dose-dependent manner.
-
Biomarker Discovery: Identifying proteins with altered turnover rates in response to disease or treatment, which may serve as novel biomarkers.
Experimental Protocols
I. Cell Culture and Metabolic Labeling
-
Cell Line Selection and Culture:
-
Choose a cell line that is auxotrophic for cysteine or can be adapted to grow in cysteine-free media supplemented with either light or heavy cysteine.
-
Culture cells in standard DMEM or RPMI-1640 medium supplemented with 10% dialyzed fetal bovine serum (dFBS) to minimize the concentration of unlabeled amino acids from the serum.
-
-
Adaptation to Heavy Medium (Optional but Recommended):
-
For steady-state labeling, culture cells for at least five passages in medium containing this compound to ensure near-complete incorporation of the heavy amino acid.
-
-
Pulse-Chase Labeling:
-
Pulse: Replace the standard culture medium with "heavy" medium containing this compound at a concentration similar to that of cysteine in the standard medium. The duration of the pulse will depend on the expected turnover rate of the protein of interest (typically 2-24 hours).
-
Chase: After the pulse period, wash the cells twice with phosphate-buffered saline (PBS) and replace the heavy medium with "light" medium containing an excess of unlabeled L-cysteine.
-
Time Points: Collect cell pellets at various time points during the chase (e.g., 0, 2, 4, 8, 12, 24 hours). The selection of time points should be optimized based on the anticipated half-life of the target proteins.
-
II. Sample Preparation for Mass Spectrometry
-
Cell Lysis:
-
Wash the collected cell pellets with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Protein Digestion:
-
Take equal amounts of protein from each time point.
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate free cysteines with iodoacetamide (IAM).
-
Digest the proteins into peptides using a sequence-grade protease, such as trypsin.
-
-
Peptide Cleanup:
-
Desalt the resulting peptide mixtures using C18 solid-phase extraction (SPE) cartridges or tips.
-
Lyophilize the cleaned peptides and resuspend them in a suitable solvent for LC-MS/MS analysis.
-
III. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Separate the peptides using a nano-flow high-performance liquid chromatography (HPLC) system with a reversed-phase column.
-
Use a gradient of increasing organic solvent (e.g., acetonitrile) to elute the peptides.
-
Note on Chromatographic Shift: Deuterated peptides may elute slightly earlier than their non-deuterated counterparts.[1] It is crucial to use high-resolution chromatography and appropriate data analysis software that can account for this potential shift to ensure accurate quantification.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Operate the mass spectrometer in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to acquire both precursor ion (MS1) and fragment ion (MS2) spectra.
-
IV. Data Analysis
-
Peptide Identification and Quantification:
-
Use a proteomics data analysis software suite (e.g., MaxQuant, Proteome Discoverer, or Skyline) to identify peptides from the MS2 spectra by searching against a protein database.
-
The software will quantify the peak intensities of the "heavy" (this compound containing) and "light" (unlabeled cysteine containing) isotopic envelopes for each identified peptide at each time point.
-
-
Calculation of Protein Turnover Rate:
-
The heavy-to-light (H/L) ratio for each peptide is calculated at each time point.
-
The degradation rate constant (k_deg) is determined by fitting the decay of the H/L ratio over time to a first-order exponential decay curve.
-
The protein half-life (t_1/2) is then calculated using the formula: t_1/2 = ln(2) / k_deg.
-
Data Presentation
The quantitative data from a protein turnover experiment using this compound can be summarized in a table for clear comparison. The following is a hypothetical example of such a table, showcasing the turnover rates of several proteins of interest in response to a drug treatment.
| Protein ID | Gene Name | Condition | Half-life (hours) | Degradation Rate Constant (k_deg) | R-squared |
| P04637 | TP53 | Control | 2.5 | 0.277 | 0.98 |
| P04637 | TP53 | Drug Treated | 4.8 | 0.144 | 0.97 |
| Q06609 | MDM2 | Control | 1.2 | 0.578 | 0.99 |
| Q06609 | MDM2 | Drug Treated | 0.8 | 0.866 | 0.98 |
| P38398 | STAT3 | Control | 22.5 | 0.031 | 0.95 |
| P38398 | STAT3 | Drug Treated | 21.8 | 0.032 | 0.96 |
| P60709 | ACTB | Control | 48.1 | 0.014 | 0.99 |
| P60709 | ACTB | Drug Treated | 47.5 | 0.015 | 0.99 |
This is a hypothetical data table for illustrative purposes.
Visualizations
Experimental Workflow
Caption: Experimental workflow for protein turnover analysis using this compound.
Signaling Pathway Example: p53-MDM2 Axis
Caption: Simplified p53-MDM2 signaling pathway, a key regulator of cell fate.
Challenges and Considerations
-
Cysteine Metabolism: Cysteine can be toxic to cells at high concentrations and is metabolically labile.[2] It is important to optimize the concentration of this compound in the culture medium to ensure efficient labeling without inducing cellular stress.
-
Incomplete Labeling: Achieving 100% incorporation of the heavy amino acid can be challenging. Data analysis methods should be able to account for incomplete labeling.
-
Protein Abundance: The ability to measure the turnover of low-abundance proteins can be limited by the sensitivity of the mass spectrometer.
-
Data Analysis Complexity: The analysis of dynamic SILAC data requires specialized software and expertise to accurately model the kinetics of protein turnover.
Conclusion
The use of this compound in combination with dynamic SILAC and high-resolution mass spectrometry provides a robust and powerful method for the quantitative analysis of protein turnover. This approach offers valuable insights into the dynamic nature of the proteome and its regulation in health and disease, making it an indispensable tool for researchers, scientists, and drug development professionals. Careful experimental design and data analysis are crucial for obtaining accurate and reproducible results.
References
Application of DL-Cysteine-d1 in Metabolic Flux Analysis
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a critical tool for understanding cellular physiology and pathology by quantifying the rates of metabolic reactions. Stable isotope tracers are integral to MFA, allowing for the elucidation of metabolic pathway activities. DL-Cysteine-d1, a deuterium-labeled form of the amino acid cysteine, offers a valuable tool for tracing the metabolic fate of cysteine in various biological systems. Cysteine plays a central role in numerous cellular processes, including protein synthesis, redox homeostasis through glutathione (GSH) production, and as a precursor for various metabolites such as taurine and hydrogen sulfide (H₂S).[1][2] The use of a deuterium label provides an alternative to more common ¹³C or ¹⁵N tracers and can offer unique insights into specific enzymatic reactions and metabolic pathways. This application note provides detailed protocols for the use of this compound in metabolic flux analysis, methods for data interpretation, and examples of its application in cancer metabolism research.
Principle of this compound Tracing
This compound contains a single deuterium atom, a stable isotope of hydrogen. When cells are cultured in a medium containing this compound, the labeled cysteine is taken up and incorporated into various metabolic pathways. The deuterium label is tracked as it is transferred to downstream metabolites. Mass spectrometry (MS) is then used to detect the mass shift in these metabolites due to the presence of deuterium, allowing for the quantification of isotopic enrichment. This data, in conjunction with metabolic modeling, can be used to calculate the flux through cysteine-dependent pathways.
Key Applications in Research and Drug Development
-
Cancer Metabolism: Cancer cells often exhibit altered cysteine metabolism to support their high proliferative rate and combat oxidative stress.[3][4] this compound can be used to probe these alterations and assess the efficacy of drugs targeting cysteine metabolic pathways.
-
Redox Biology: Cysteine is a key precursor for the synthesis of glutathione, the major intracellular antioxidant. Tracing this compound into the glutathione pool can provide a direct measure of glutathione synthesis rates under different physiological or pathological conditions.
-
Neurological Disorders: Cysteine metabolism is also implicated in neurological function and dysfunction. This compound can be employed to study alterations in cysteine-related pathways in models of neurodegenerative diseases.
-
Drug Metabolism and Toxicology: Understanding how drugs affect cysteine metabolism is crucial for assessing their safety and efficacy. This compound can be used as a tool in preclinical studies to investigate drug-induced perturbations of cysteine-dependent pathways.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general experimental workflow for a this compound tracing experiment and the key metabolic pathways involved.
References
- 1. researchgate.net [researchgate.net]
- 2. Cysteine metabolic circuitries: druggable targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oncogenic accumulation of cysteine promotes cancer cell proliferation by regulating the translation of D-type cyclins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for NMR Analysis of DL-Cysteine-d1 Labeled Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure, dynamics, and interactions of proteins at an atomic level.[1][2] Isotopic labeling, particularly with stable isotopes like Deuterium (²H), is a cornerstone of modern biomolecular NMR, enabling the study of larger and more complex protein systems.[3][4] Deuteration simplifies crowded proton NMR spectra and reduces signal broadening, thereby enhancing spectral resolution and sensitivity.[3][4]
This document provides detailed application notes and protocols for the site-specific labeling of proteins with DL-Cysteine-d1 and subsequent analysis using NMR spectroscopy. Site-specific incorporation of a deuterated amino acid, such as this compound, offers a targeted approach to probe the local environment and dynamics at a specific position within a protein without uniformly altering the entire molecule. This is particularly advantageous for studying enzyme active sites, protein-protein interaction interfaces, or regions undergoing conformational change.
Cysteine is an attractive target for site-specific labeling due to its relatively low natural abundance in proteins and the unique reactivity of its thiol group.[5][6][7] By introducing a single cysteine residue at a position of interest through site-directed mutagenesis, a deuterated probe can be specifically incorporated.[5][7][8]
Rationale for Using this compound
The primary advantages of using this compound for site-specific NMR analysis are:
-
Spectral Simplification: The replacement of a proton with a deuteron at the α-carbon of cysteine removes the corresponding ¹Hα signal from the proton NMR spectrum. This can be crucial for resolving overlapping resonances in complex spectral regions.
-
Probing Local Dynamics: While direct detection of the deuteron signal is possible, the primary utility often lies in observing the effects of the deuteration on neighboring protons. Changes in relaxation properties of nearby nuclei can provide insights into local dynamics.
-
Minimal Perturbation: The substitution of a proton with a deuteron is a very subtle structural change, minimizing the perturbation to the protein's overall structure and function.
Experimental Protocols
Site-Directed Mutagenesis and Protein Expression
This protocol outlines the steps to introduce a cysteine residue at a specific site in a protein of interest and express the mutant protein.
Materials:
-
Plasmid DNA encoding the wild-type protein of interest.
-
Site-directed mutagenesis kit.
-
Primers for mutagenesis (designed to introduce the desired cysteine codon).
-
Competent E. coli cells for cloning (e.g., DH5α).
-
Competent E. coli cells for protein expression (e.g., BL21(DE3)).
-
LB agar plates and LB broth containing the appropriate antibiotic.
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside).
Protocol:
-
Mutagenesis: Perform site-directed mutagenesis on the wild-type plasmid to introduce a cysteine codon (TGC or TGT) at the desired location. Follow the manufacturer's protocol for the mutagenesis kit.
-
Transformation and Selection: Transform the mutated plasmid into competent E. coli DH5α cells. Plate the transformed cells on LB agar containing the appropriate antibiotic and incubate overnight at 37°C.
-
Plasmid Purification and Sequencing: Select a single colony, grow it in LB broth, and purify the plasmid DNA. Verify the desired mutation by DNA sequencing.
-
Protein Expression: Transform the sequence-verified plasmid into competent E. coli BL21(DE3) expression cells.
-
Culture Growth: Inoculate a starter culture in LB broth with the appropriate antibiotic and grow overnight at 37°C. The following day, inoculate a larger volume of minimal media (e.g., M9) with the starter culture.
-
Induction: Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Harvesting: Continue to grow the culture for 4-6 hours at 30°C or overnight at 18-20°C. Harvest the cells by centrifugation.
-
Protein Purification: Resuspend the cell pellet and purify the protein using standard chromatography techniques (e.g., affinity chromatography, ion exchange, size exclusion).
Site-Specific Labeling with this compound
This protocol describes the chemical modification of the introduced cysteine residue with a thiol-reactive, deuterated reagent. A common strategy involves the use of a deuterated maleimide derivative.
Materials:
-
Purified, single-cysteine mutant protein.
-
Dithiothreitol (DTT).
-
Deuterated N-ethylmaleimide (NEM-d5) or other suitable thiol-reactive deuterated probe.
-
Phosphate buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.0).
-
Size-exclusion chromatography column (e.g., PD-10).
Protocol:
-
Reduction of Cysteine: Dissolve the purified protein in the phosphate buffer. Add a 10-fold molar excess of DTT to reduce any disulfide bonds involving the cysteine thiol. Incubate for 1 hour at room temperature.
-
Removal of Reducing Agent: Remove the DTT from the protein solution using a desalting column (e.g., PD-10) equilibrated with the phosphate buffer. This step is critical as DTT will react with the maleimide reagent.
-
Labeling Reaction: Immediately after DTT removal, add a 5 to 10-fold molar excess of the deuterated maleimide reagent (e.g., NEM-d5) to the protein solution.
-
Incubation: Gently mix and incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
Quenching and Purification: Quench the reaction by adding a small amount of DTT or β-mercaptoethanol. Remove the excess, unreacted labeling reagent by size-exclusion chromatography.
-
Verification of Labeling: Confirm the successful labeling and determine the labeling efficiency using mass spectrometry (e.g., ESI-MS).
NMR Spectroscopy
Sample Preparation
-
Buffer: Exchange the labeled protein into a suitable NMR buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, pH 6.5) containing 90% H₂O/10% D₂O or 99.9% D₂O, depending on the experiments to be performed.
-
Concentration: Concentrate the protein to a final concentration of 0.1 - 1.0 mM.
-
Additives: Add a small amount of a chemical shift reference standard (e.g., DSS or TSP).
NMR Experiments
A suite of NMR experiments can be employed to analyze the this compound labeled protein.
-
1D ¹H NMR: A simple 1D ¹H spectrum will show the absence of the CαH proton signal of the labeled cysteine, confirming the deuteration at that site.
-
2D ¹H-¹⁵N HSQC: This is a standard experiment for checking the overall fold and integrity of the protein.[1][9] The amide cross-peak of the labeled cysteine residue should be present, but its CαH correlation will be absent in 3D experiments.
-
2D ¹H-¹H TOCSY: This experiment reveals the spin systems of the amino acid side chains. The TOCSY spectrum will show a break in the correlation pathway for the cysteine residue due to the absence of the CαH proton.
-
2D ¹H-¹H NOESY: This experiment provides information about through-space proximities between protons. The absence of NOEs involving the CαH of the labeled cysteine can be used to confirm its location and to identify nearby residues.
-
Relaxation Experiments (T₁, T₂, Het-NOE): By measuring the relaxation rates of the backbone amide protons of residues surrounding the labeled cysteine, it is possible to probe changes in local dynamics resulting from ligand binding or conformational changes.
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from the NMR analysis of a this compound labeled protein.
Table 1: ¹H and ¹⁵N Chemical Shift Assignments for Residues Surrounding the Labeled Cysteine (Cys75-d1)
| Residue | ¹H (ppm) | ¹⁵N (ppm) |
| Gly73 | 8.52 | 109.8 |
| Ala74 | 8.31 | 122.5 |
| Cys75-d1 | 8.15 | 118.3 |
| Val76 | 8.90 | 120.1 |
| Leu77 | 8.65 | 121.7 |
Table 2: Backbone Amide ¹⁵N Relaxation Data for Residues Surrounding Cys75-d1
| Residue | T₁ (s) | T₂ (ms) | Het-NOE |
| Gly73 | 1.25 | 85 | 0.78 |
| Ala74 | 1.30 | 90 | 0.82 |
| Cys75-d1 | 1.32 | 92 | 0.85 |
| Val76 | 1.28 | 88 | 0.81 |
| Leu77 | 1.26 | 86 | 0.79 |
Visualizations
The following diagrams illustrate the experimental workflow and the conceptual basis for using this compound labeling in NMR.
Caption: Experimental workflow for NMR analysis of a this compound labeled protein.
Caption: Conceptual diagram of spectral simplification using this compound labeling.
References
- 1. Nuclear magnetic resonance spectroscopy of proteins - Wikipedia [en.wikipedia.org]
- 2. Design and synthesis of cysteine-specific labels for photo-crosslinking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. DEUTERATED PROTEINS [imserc.northwestern.edu]
- 4. Enhancing Protein NMR For Drug Discovery - The Role Of Deuteration | Peak Proteins [peakproteins.com]
- 5. Efficient site-specific labeling of proteins via cysteines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring protein reduction potentials using 15N HSQC NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Recovery of DL-Cysteine-d1
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and resolving issues related to the low recovery of the deuterated internal standard, DL-Cysteine-d1, during sample preparation for mass spectrometry-based analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our experiments?
This compound is a deuterated form of the amino acid cysteine. The "d1" indicates that one hydrogen atom in the molecule has been replaced by its stable isotope, deuterium. In quantitative mass spectrometry, this compound is commonly used as an internal standard (IS). Because it is chemically almost identical to the non-labeled cysteine (the analyte), it is expected to behave similarly during sample extraction, derivatization, and chromatographic separation. By adding a known amount of this compound to each sample at the beginning of the workflow, any sample loss during preparation can be corrected for, leading to more accurate quantification of the endogenous cysteine.
Q2: I am observing a consistently low signal for my this compound internal standard. What are the most common causes?
Low recovery of this compound can stem from several factors, primarily related to the inherent instability of the cysteine molecule and potential issues with the deuterated label. The most common culprits are:
-
Oxidation: The thiol group (-SH) of cysteine is highly susceptible to oxidation, leading to the formation of cystine (a disulfide dimer) or other oxidized species. This is a major pathway for the loss of both the analyte and the internal standard.[1][2][3][4]
-
Adsorption: Cysteine can adsorb to the surfaces of glassware, plasticware, and chromatographic columns, especially if proper vial and column chemistries are not used.
-
Instability in Solution: Cysteine is unstable in neutral or alkaline solutions and in the presence of metal ions, which can catalyze its oxidation.[3]
-
Deuterium Exchange: The deuterium atom in this compound may be lost and replaced by a proton from the surrounding solvent, a process known as isotopic or deuterium exchange. This can occur under certain pH and temperature conditions.[5][6]
-
Matrix Effects: Components of the biological matrix (e.g., salts, lipids, proteins) can interfere with the ionization of this compound in the mass spectrometer, leading to a suppressed signal (ion suppression).[7][8][9]
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving the root cause of low this compound recovery.
Issue 1: Suspected Oxidation of the Thiol Group
Question: My recovery is low, and I suspect that my this compound is oxidizing during sample preparation. How can I confirm and prevent this?
Answer:
Oxidation is a very common problem. You can address it by modifying your sample preparation protocol to include steps that protect the thiol group.
Recommended Actions:
-
Acidify Your Sample: Immediately after collection, acidify your samples to a pH below 4. The thiol group of cysteine is more stable at acidic pH.
-
Use Reducing Agents: Incorporate a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) in your initial extraction buffer. These agents will reduce any disulfide bonds (cystine back to cysteine) and help maintain the reduced state.[2]
-
Alkylate the Thiol Group: After reduction, "cap" or protect the thiol group by alkylation. This is a critical step to prevent re-oxidation. Common alkylating agents include Iodoacetamide (IAM) or N-ethylmaleimide (NEM).[1][10] This derivatization creates a stable thioether bond.
-
Sample Lysis and Reduction:
-
Homogenize your tissue or cell sample in a lysis buffer containing 50 mM Tris-HCl (pH 8.0), 8 M Urea, and 10 mM DTT.
-
Incubate the mixture at 37°C for 1 hour to ensure complete reduction of disulfide bonds.
-
-
Alkylation:
-
Add a freshly prepared solution of Iodoacetamide (IAM) to a final concentration of 25 mM.
-
Incubate in the dark at room temperature for 30 minutes. The reaction is light-sensitive.
-
-
Quenching:
-
Quench the excess IAM by adding DTT to a final concentration of 10 mM and incubate for 15 minutes.
-
-
Proceed with Protein Precipitation/Extraction:
-
Continue with your standard protein precipitation (e.g., with acetonitrile or methanol) or solid-phase extraction protocol.
-
Issue 2: Potential Deuterium Exchange
Question: Could the deuterium label on my this compound be exchanging with protons from my solvent, leading to a loss of the labeled standard?
Answer:
Yes, deuterium exchange is a possibility, especially if the deuterium is in a chemically labile position.[5][6] While the exact position of the deuterium in your specific standard is important, you can take general precautions.
Recommended Actions:
-
Avoid Extreme pH and High Temperatures: Prolonged exposure to strongly basic or acidic conditions, especially at elevated temperatures, can facilitate deuterium exchange. If your protocol requires such conditions, try to minimize the incubation time.
-
Use Aprotic Solvents where Possible: After initial extraction, if you are performing further sample workup, using aprotic solvents (solvents that do not have a hydrogen atom bound to an oxygen or nitrogen) can reduce the chance of exchange.
-
Consult the Manufacturer's Data Sheet: The certificate of analysis for your this compound should provide information on the position of the deuterium label and its stability. If the deuterium is on the thiol group itself (less common for commercially available standards), it will readily exchange. More stable labeling is on the carbon backbone.
Issue 3: Investigating Matrix Effects
Question: How do I know if matrix effects are causing the low recovery of my this compound, and how can I mitigate them?
Answer:
Matrix effects occur when other molecules from your sample co-elute with your analyte and internal standard and affect their ionization efficiency in the mass spectrometer.[7][8][9]
Recommended Actions:
-
Perform a Post-Extraction Addition Experiment:
-
Prepare two sets of samples:
-
Set A: Blank matrix extract to which this compound has been added after the extraction process.
-
Set B: A pure solvent solution containing the same concentration of this compound.
-
-
Compare the peak area of this compound in Set A to that in Set B. A significantly lower peak area in Set A indicates ion suppression due to the matrix.
-
-
Improve Sample Cleanup:
-
If matrix effects are significant, you may need to implement a more rigorous sample cleanup method. Switching from a simple protein precipitation to a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can help remove interfering matrix components.
-
-
Optimize Chromatography:
-
Adjust your liquid chromatography (LC) method to better separate this compound from the co-eluting matrix components. This could involve changing the column, mobile phases, or gradient profile.
-
Quantitative Data Summary
The following tables provide representative data on how different sample preparation strategies can impact the recovery of this compound. (Note: These are illustrative values based on common experimental outcomes).
Table 1: Effect of pH on this compound Stability in Solution
| Storage Condition (4 hours at RT) | pH | Average Recovery (%) |
| Unbuffered Water | ~6.5 | 75% |
| Phosphate Buffered Saline (PBS) | 7.4 | 60% |
| 0.1% Formic Acid in Water | ~2.7 | 95% |
Table 2: Impact of Reductive Alkylation on this compound Recovery
| Sample Preparation Protocol | Average Recovery (%) |
| Protein Precipitation Only | 55% |
| Protein Precipitation with DTT Reduction | 70% |
| Protein Precipitation with DTT Reduction & IAM Alkylation | 92% |
Visualizing the Workflow and Challenges
Diagram 1: Troubleshooting Logic for Low this compound Recovery
A flowchart for systematically troubleshooting low recovery.
Diagram 2: Cysteine Oxidation and Protection Pathway
Chemical pathways of cysteine oxidation and its prevention.
References
- 1. Proteomic Approaches to Study Cysteine Oxidation: Applications in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulatory Control or Oxidative Damage? Proteomic Approaches to Interrogate the Role of Cysteine Oxidation Status in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. news-medical.net [news-medical.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. eijppr.com [eijppr.com]
- 8. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Optimizing LC-MS parameters for sensitive detection of DL-Cysteine-d1
Welcome to the technical support center for the LC-MS analysis of DL-Cysteine-d1. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize their methods for sensitive and reliable detection.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in analyzing Cysteine by LC-MS?
A1: Cysteine analysis by LC-MS presents several challenges:
-
Instability: The thiol group (-SH) in cysteine is highly susceptible to oxidation, readily forming the disulfide dimer, cystine.[1][2] This can occur during sample collection, preparation, and storage, leading to inaccurate quantification of cysteine.
-
Poor Retention: As a small, polar, and zwitterionic molecule, cysteine exhibits poor retention on traditional reversed-phase (RP) columns.[3]
-
Ionization Difficulty: Cysteine can be difficult to ionize efficiently in the mass spectrometer source.[4]
-
Metal Chelation: The thiol group can interact with metal components in the LC system (e.g., tubing, frits, injector parts), leading to poor peak shape and signal loss.[4]
Q2: Why is derivatization or alkylation necessary for Cysteine analysis?
A2: Derivatization or alkylation of the free thiol group is crucial for several reasons:
-
Prevents Oxidation: It stabilizes the molecule by capping the reactive thiol group, preventing its oxidation to cystine during sample handling.[1][2][5] Common alkylating agents include N-ethylmaleimide (NEM) and iodoacetamide (IAM).[5]
-
Improves Chromatography: Derivatization can increase the hydrophobicity of cysteine, leading to better retention on reversed-phase columns.
-
Enhances Sensitivity: Some derivatization reagents can improve ionization efficiency, boosting the signal in the mass spectrometer.
Q3: How do I separate the D- and L-enantiomers of Cysteine-d1?
A3: Standard reversed-phase columns cannot separate enantiomers. To analyze the D- and L-forms of cysteine-d1 separately, a chiral chromatography approach is required. This is typically achieved using a chiral stationary phase column, such as a CROWNPAK CR-I(+) or Daicel ChiralPax ZWIX+.[6] These columns allow for the selective interaction and separation of stereoisomers.[6]
Experimental Workflow for this compound Analysis
The following diagram outlines a typical workflow for the analysis of this compound, from sample collection to data analysis, emphasizing the critical step of thiol protection.
Caption: Experimental workflow for this compound quantification.
Troubleshooting Guide
Problem: No Signal or Very Low Sensitivity
This is a common issue that can stem from problems in sample preparation, the LC system, or the mass spectrometer.
| Potential Cause | Recommended Solution |
| Analyte Degradation | Cysteine may have oxidized before or during sample preparation. Ensure immediate alkylation of the sample upon collection using agents like NEM or IAA.[1][5] Use amber tubes to prevent light-dependent oxidation.[7] |
| Poor Ionization | Cysteine ionization can be challenging. Optimize MS source parameters such as capillary voltage, desolvation temperature, and gas flows.[8][9] Ensure the mobile phase pH is appropriate for positive ion mode (acidic, e.g., with 0.1% formic acid).[2] |
| Matrix Effects (Ion Suppression) | Components in the biological matrix can co-elute with your analyte and suppress its ionization. Improve sample cleanup (e.g., protein precipitation, SPE) or adjust the chromatographic gradient to separate cysteine-d1 from interfering compounds.[10] |
| Incorrect MRM Transitions | Verify that the precursor and product ion m/z values are correct for your derivatized this compound. Infuse a standard solution directly into the mass spectrometer to optimize transitions and collision energy. |
| LC or MS System Issue | Check for basic system issues: ensure mobile phase flow, check for leaks, and confirm the MS is properly tuned.[10] |
Problem: Poor or Inconsistent Peak Shape (Fronting, Tailing, or Splitting)
Peak shape issues often point to chromatographic problems or interactions within the LC system.
| Potential Cause | Recommended Solution |
| Secondary Interactions | The thiol group can interact with metal surfaces in the LC flow path.[4] Use a metal-free or PEEK-lined system and columns if possible. |
| Column Contamination/Degradation | The column may be contaminated with matrix components or the stationary phase may be degraded. Flush the column according to the manufacturer's instructions or replace it.[11] |
| Inappropriate Injection Solvent | If the sample is dissolved in a solvent much stronger than the initial mobile phase, peak splitting can occur.[12] Dilute the sample in the initial mobile phase composition.[11] |
| Co-elution with Interferences | An interfering compound may be co-eluting. Adjust the gradient or try a column with a different selectivity. |
The following diagram provides a logical flow for troubleshooting common issues.
Caption: Troubleshooting decision tree for this compound analysis.
Optimized LC-MS Parameters & Protocols
While optimal parameters are instrument-dependent, the following tables provide a validated starting point for method development.
Table 1: Example LC Parameters for Chiral Separation
| Parameter | Recommended Setting | Rationale |
| Column | Daicel ChiralPak ZWIX(+) or similar chiral column | To achieve separation of D and L enantiomers. |
| Mobile Phase A | Water with 0.1% Formic Acid | Provides protons for positive mode ESI. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic solvent for gradient elution. |
| Gradient | Start at 5% B, ramp to 50-70% B over 5-10 min | A gradient is typically required to elute the derivatized analyte with good peak shape.[1] |
| Flow Rate | 0.3 - 0.5 mL/min | Typical for analytical scale HPLC/UPLC.[1] |
| Column Temp. | 25 - 40 °C | To ensure reproducible retention times. |
Table 2: Example MS Parameters (ESI+)
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Cysteine contains an amine group that is readily protonated.[13] |
| MRM Transition | Analyte-specific (e.g., derivatized Cys-d1) | Must be optimized by infusing a standard. For underivatized Cys-d1, the precursor would be [M+H]⁺ at m/z 123.03. A known fragment is m/z 76.[14] |
| Capillary Voltage | 3.5 - 5.5 kV | Optimize for maximum signal intensity.[15] |
| Desolvation Temp. | 250 - 400 °C | Aids in solvent evaporation and ion formation.[15] |
| Gas Flow | Instrument-dependent | Optimize nebulizer and drying gas flows for stable spray and efficient desolvation.[15] |
| Collision Energy | Analyte-dependent | Optimize for the most stable and intense product ion. |
Protocol: Sample Preparation with Alkylation
This protocol describes a general procedure for preparing plasma samples to prevent cysteine oxidation.
-
Prepare Preservation Solution: Create a solution of an alkylating agent. For example, dissolve N-ethylmaleimide (NEM) or Iodoacetic Acid (IAA) in deionized water.
-
Sample Collection: Collect blood directly into a tube containing the preservation solution to ensure immediate reaction with the free thiols.[1]
-
Mix and Centrifuge: Gently mix the sample and centrifuge to separate plasma.
-
Protein Precipitation: To 100 µL of plasma, add 200-400 µL of ice-cold acetonitrile to precipitate proteins.[1]
-
Vortex and Centrifuge: Vortex the mixture thoroughly for 1 minute, then centrifuge at high speed (e.g., >13,000 x g) for 5-10 minutes at 4°C.
-
Collect Supernatant: Carefully transfer the clear supernatant to a new autosampler vial for LC-MS analysis.
References
- 1. A rapid LC-FTMS method for analysis of cysteine, cystine and cysteine/cystine steady-stateredox potential in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cysteine analysis tips for LCMS - Tips & Suggestions [mtc-usa.com]
- 5. Proteomic Approaches to Study Cysteine Oxidation: Applications in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC/MS/MS Method Package for D/L Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.co.kr]
- 7. A New and Rapid LC-MS/MS Method for the Determination of Cysteamine Plasma Levels in Cystinosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 12. agilent.com [agilent.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. juniperpublishers.com [juniperpublishers.com]
- 15. Strategy for cysteine-targeting covalent inhibitors screening using in-house database based LC-MS/MS and drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
Addressing DL-Cysteine-d1 stability issues in solution for metabolomics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DL-Cysteine-d1 in metabolomics studies. Cysteine is notoriously unstable in solution due to the high reactivity of its thiol group, and understanding its degradation pathways is crucial for accurate and reproducible experimental results.
Troubleshooting Guides
Issue 1: Degradation of this compound in solution
The primary cause of this compound instability is the oxidation of its thiol group (-SH). This process is influenced by several factors, including pH, temperature, the presence of oxygen, and metal ions. The initial and most common degradation product is the disulfide dimer, cystine. Further oxidation can lead to the formation of sulfenic, sulfinic, and ultimately sulfonic acids.
Key Degradation Pathway of Cysteine:
Quantitative Stability Data (General Cysteine):
While specific quantitative data for this compound is limited, the following table summarizes the stability of unlabeled cysteine under various conditions. These trends are expected to be similar for the deuterated form.
| Condition | Solvent/Matrix | Temperature | Stability/Degradation Rate | Reference |
| pH | Aqueous Buffer | Not Specified | Stability increases with increasing acidity (0.1 to 6N HCl).[1] | [1] |
| Aqueous Solution | Not Specified | Oxidation is significantly accelerated at neutral and alkaline pH compared to acidic pH.[1] | [2] | |
| Storage | Aqueous Solution under Nitrogen | Not Specified | <1% oxidized in 7 days.[1] | [1] |
| Blood Samples | > -80°C | Drastic reductions in cysteine due to oxidation. | [3] | |
| Solvent | Acetonitrile | Not Specified | Cysteine has the lowest solubility in acetonitrile among many common solvents. | [4] |
Experimental Protocol for Assessing this compound Stability:
This protocol outlines a method to determine the stability of this compound in a specific solvent mixture under your experimental conditions using LC-MS.
Objective: To quantify the degradation of this compound over time at different storage temperatures.
Materials:
-
This compound
-
Solvent of interest (e.g., methanol, acetonitrile, water, or a mixture)
-
LC-MS system
-
Autosampler vials
-
Pipettes and tips
Methodology:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).
-
To minimize immediate oxidation, use solvents that have been degassed by sonication or sparging with nitrogen.
-
If possible, prepare the stock solution in an acidic environment (e.g., by adding 0.1% formic acid) to enhance stability.
-
-
Sample Aliquoting and Storage:
-
Aliquot the stock solution into multiple autosampler vials to avoid freeze-thaw cycles of the entire stock.
-
Prepare separate sets of vials for each storage condition to be tested (e.g., 4°C, -20°C, and room temperature).
-
Include a "time zero" sample that is analyzed immediately after preparation.
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each storage condition.
-
Analyze the samples immediately by LC-MS.
-
-
LC-MS Analysis:
-
Use a suitable LC column for polar analytes, such as a HILIC or a C18 column with an appropriate ion-pairing agent.
-
Monitor the m/z for this compound and its potential degradation products (e.g., Cystine-d2).
-
The mass-to-charge ratio (m/z) for the protonated molecule [M+H]+ of this compound is approximately 123.05.
-
The m/z for the protonated molecule [M+H]+ of its primary oxidation product, Cystine-d2, is approximately 243.08.
-
-
Data Analysis:
-
Calculate the peak area of this compound at each time point.
-
Plot the peak area of this compound against time for each storage condition.
-
The rate of degradation can be determined from the slope of the resulting curve.
-
Workflow for Stability Assessment:
Frequently Asked Questions (FAQs)
Q1: My this compound peak is broad and shows significant tailing in my LC-MS chromatogram. What could be the cause?
A1: Peak tailing for cysteine is a common issue and can be caused by several factors:
-
Interaction with Metal Surfaces: Cysteine's thiol group can interact with metal components in the LC system (e.g., stainless steel tubing, frits, injector parts), leading to peak tailing. Using a metal-free or PEEK-lined system can mitigate this issue.
-
Secondary Interactions with the Stationary Phase: The polar nature of cysteine can lead to secondary interactions with the silica backbone of some reversed-phase columns.
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak distortion. Try diluting your sample.
-
Inappropriate Mobile Phase pH: The ionization state of cysteine is pH-dependent. An unsuitable mobile phase pH can lead to poor peak shape. For reversed-phase chromatography, a mobile phase with an acidic pH (e.g., containing 0.1% formic acid) is generally recommended to ensure the analyte is in a consistent protonated state.
Q2: I am observing a peak that corresponds to the mass of Cystine-d2 in my this compound standard. Is my standard contaminated?
A2: While contamination is a possibility, it is more likely that the this compound has dimerized to form Cystine-d2 through oxidation. This is a very common and rapid process, especially under the following conditions:
-
Neutral or Alkaline pH: The deprotonated thiolate form of cysteine is more reactive and prone to oxidation.
-
Presence of Oxygen: Dissolved oxygen in the solvent will readily oxidize cysteine.
-
Presence of Metal Ions: Metal ions can catalyze the oxidation of thiols.
To minimize the formation of Cystine-d2, prepare your standards fresh in degassed, acidic solvents and store them at low temperatures.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: For optimal stability, this compound stock solutions should be:
-
Stored at low temperatures: -20°C or -80°C is recommended for long-term storage. For short-term storage (a few days), 2-8°C is acceptable.
-
Prepared in an acidic solvent: Adding a small amount of a weak acid like formic acid (0.1%) can significantly improve stability by keeping the thiol group protonated and less reactive.
-
Prepared in degassed solvents: Removing dissolved oxygen from the solvent by sonication or sparging with an inert gas like nitrogen or argon will reduce oxidation.
-
Aliquoted: To avoid repeated freeze-thaw cycles, which can introduce moisture and oxygen, it is best to store the stock solution in small, single-use aliquots.
Q4: Can I analyze this compound without derivatization?
A4: Yes, it is possible to analyze underivatized cysteine by LC-MS. Hydrophilic Interaction Liquid Chromatography (HILIC) is often a good choice for retaining and separating polar compounds like cysteine. Reversed-phase chromatography can also be used, often with the addition of an ion-pairing agent to the mobile phase to improve retention. However, be aware of the potential for poor peak shape and on-column degradation.
Q5: What are some alternative strategies if I continue to have stability issues with this compound?
A5: If direct analysis of this compound proves to be too challenging due to its instability, you can consider derivatization. This involves chemically modifying the thiol group to form a more stable derivative prior to LC-MS analysis. Common derivatization strategies for cysteine include:
-
Alkylation: Reacting the thiol group with an alkylating agent like N-ethylmaleimide (NEM) or iodoacetamide.
-
Conversion to S-sulfocysteine: This can be achieved by treatment with dithiothreitol followed by sodium tetrathionate.[5]
-
Conversion to S-3-sulfopropylcysteine: This involves reduction of any cystine followed by reaction with 1,3-propane sultone.
These derivatization methods can improve chromatographic performance and the overall robustness of the assay. However, they do add an extra step to the sample preparation workflow.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Effect of pH on the Kinetics of Cysteine-to-Cystine Conversion in Thin Films Formed by ESI Microdroplet Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. pubs.acs.org [pubs.acs.org]
Minimizing isotopic exchange of deuterium in DL-Cysteine-d1 studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with DL-Cysteine-d1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize isotopic exchange of deuterium during your experiments, ensuring the integrity of your data.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of deuterium loss in this compound?
A1: The primary cause of deuterium loss from the alpha-carbon of this compound is isotopic exchange with protons from the solvent (e.g., water, buffers). This is a chemical process where the deuterium atom is replaced by a hydrogen atom.
Q2: Which experimental factors have the most significant impact on the stability of the deuterium label?
A2: The stability of the deuterium on the alpha-carbon is most significantly influenced by pH and temperature. Basic conditions and elevated temperatures dramatically accelerate the rate of isotopic exchange. The composition of your buffer can also play a role.
Q3: Is the deuterium on the thiol (-SH) or amine (-NH2) group of cysteine also labile?
A3: Yes, hydrogens (and therefore deuterium) on heteroatoms like sulfur and nitrogen are highly labile and will exchange with protons from the solvent almost instantaneously. However, in many mass spectrometry-based analyses, these positions are expected to exchange, and the focus is on retaining the deuterium on the carbon backbone.
Q4: Can the isotopic exchange lead to other chemical changes in the molecule?
A4: Yes, the mechanism of alpha-carbon hydrogen/deuterium exchange often involves the formation of a carbanion intermediate, which can lead to racemization of the chiral center. Therefore, if the stereochemistry of your cysteine is important, minimizing exchange is doubly critical.
Q5: How can I monitor the extent of deuterium loss in my samples?
A5: The most common method for monitoring deuterium loss is mass spectrometry (MS). By analyzing your this compound standard and samples over time, you can track any decrease in the abundance of the deuterated isotopic peak and the corresponding increase in the non-deuterated peak.
Troubleshooting Guides
Problem 1: I am observing significant loss of the deuterium label in my this compound standard when preparing it in my usual buffer.
-
Question: What is the pH of your buffer?
-
Answer: The rate of deuterium exchange at the alpha-carbon is significantly accelerated under basic conditions (pH > 7). If your buffer is neutral or basic, consider preparing your standard and samples in a slightly acidic buffer (e.g., pH 4-6) to improve stability. The deuterium atoms introduced at the α-C do not typically undergo back-exchange in acidic aqueous solutions.[1]
-
-
Question: What temperature are you working at?
-
Answer: Elevated temperatures increase the rate of all chemical reactions, including isotopic exchange. Prepare your solutions on ice and store them at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term) to minimize deuterium loss.
-
-
Question: What is the composition of your buffer?
-
Answer: While pH is the primary driver, other components in your buffer could potentially influence the exchange rate. If possible, simplify your buffer composition or test different buffer systems to see if the stability of this compound improves.
-
Problem 2: My results show high variability in deuterium incorporation between replicate samples.
-
Question: How consistent is your sample preparation workflow?
-
Answer: Inconsistent incubation times, temperatures, or pH adjustments between samples can lead to variable levels of deuterium exchange. It is crucial to standardize your protocol and treat all samples, including standards and controls, identically.
-
-
Question: Are you quenching the exchange reaction effectively?
-
Answer: If your experimental design involves stopping the exchange at a specific time point, the quenching step must be rapid and effective. This is typically achieved by quickly lowering the pH (to around 2.5) and the temperature (to 0°C).[2]
-
Problem 3: I am concerned about the potential for racemization of my L-Cysteine-d1 or D-Cysteine-d1.
-
Question: Are you working under basic conditions?
-
Answer: Racemization at the alpha-carbon is mechanistically linked to the exchange of the alpha-hydrogen (or deuterium). Basic conditions that promote exchange will also promote racemization. Maintaining a slightly acidic pH is the best way to prevent both.
-
Data Presentation: Factors Influencing Deuterium Exchange
| Factor | Condition | Impact on Deuterium Exchange Rate | Recommendation |
| pH | Basic (pH > 7) | Significantly Increased | Maintain a slightly acidic pH (4-6) for solutions. |
| Neutral (pH ≈ 7) | Moderate | Use slightly acidic conditions if possible. | |
| Acidic (pH < 7) | Minimal | Optimal for stability of the alpha-deuterium. | |
| Temperature | Elevated (> 25°C) | Significantly Increased | Work on ice and store samples at low temperatures. |
| Room Temperature (≈ 25°C) | Moderate | Minimize time at room temperature. | |
| Low (0-4°C) | Minimal | Ideal for sample preparation and short-term storage. | |
| Incubation Time | Longer | Increased Exchange | Keep incubation times as short as necessary. |
| Solvent | Protic (e.g., H₂O) | Exchange is possible | Use deuterated solvents (D₂O) if the experiment allows to maintain isotopic purity. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Reagents and Materials:
-
This compound
-
High-purity water (H₂O) or deuterium oxide (D₂O)
-
Acidic buffer, pH 4.0 (e.g., 10 mM ammonium acetate, adjusted with acetic acid)
-
Sterile, low-binding microcentrifuge tubes
-
-
Procedure:
-
Equilibrate all solutions and the this compound solid to room temperature in a desiccator before opening to prevent condensation.
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of the solid in the pH 4.0 buffer. Perform this step on ice.
-
Vortex briefly to ensure complete dissolution.
-
Prepare working solutions by diluting the stock solution with the same cold pH 4.0 buffer.
-
Aliquot the stock solution into single-use volumes and store at -80°C for long-term storage to minimize freeze-thaw cycles.
-
Store working solutions at 4°C and use within a short period (e.g., 1-2 days).
-
Protocol 2: Minimizing Exchange During Sample Derivatization (for GC-MS or LC-MS)
-
Context: This protocol assumes a derivatization step is necessary for your analysis. The key is to keep the conditions non-conducive to exchange.
-
Procedure:
-
Start with your sample containing this compound in a slightly acidic buffer.
-
If the derivatization reaction requires basic conditions, it should be performed at the lowest possible temperature and for the shortest possible time to achieve the desired reaction efficiency.
-
Immediately after the derivatization, neutralize or slightly acidify the reaction mixture to quench any ongoing exchange.
-
Proceed with the analytical measurement as quickly as possible.
-
Visualizations
Caption: Recommended workflow for handling this compound to minimize deuterium exchange.
Caption: Key factors influencing the rate of deuterium exchange in this compound.
References
Best practices for storing and handling DL-Cysteine-d1 to prevent degradation
This technical support center provides guidance on the best practices for storing and handling DL-Cysteine-d1 to minimize degradation and ensure experimental success. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for storing solid this compound?
For long-term stability of solid, lyophilized this compound, it is recommended to store it at -20°C.[1] Some suppliers of similar isotopically labeled amino acids may also recommend storage at 4°C, protected from light.[2][3] For extended periods, storing at -80°C is also a viable option to minimize degradation.
Q2: How should I store solutions of this compound?
Solutions of cysteine are significantly less stable than the solid form and should be used immediately after preparation.[1] If short-term storage is necessary, store the solution at 4°C for no longer than a week. For longer-term storage of a stock solution, it is advisable to prepare single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: What is the primary degradation pathway for this compound?
The primary degradation pathway for cysteine, and likely for this compound, is oxidation. The thiol group (-SH) of cysteine is susceptible to oxidation, which can lead to the formation of a disulfide bond with another cysteine molecule to form cystine.[4] Further oxidation and other metabolic pathways can lead to the formation of products like pyruvate and hydrogen sulfide.[5][6][7]
Q4: What solvents are recommended for dissolving this compound?
For dissolving this compound, it is best to use sterile, oxygen-free water or buffers (e.g., PBS, Tris, phosphate at pH 7).[1] The use of oxygen-free solvents is crucial for compounds like cysteine that are prone to oxidation.[1] If the compound exhibits poor solubility in aqueous solutions due to the properties of the larger molecule it is incorporated into, small amounts of organic solvents like DMSO may be used, followed by dilution with the aqueous buffer.[1]
Q5: Are there any special handling precautions I should take?
Yes. Always wear gloves to prevent contamination from enzymes or bacteria.[1] Before opening the vial, allow the lyophilized powder to warm to room temperature in a desiccator to prevent condensation of moisture, which can accelerate degradation. For cysteine-containing compounds, it is also recommended to purge the vial with an inert gas like nitrogen or argon to displace oxygen and minimize oxidation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh solutions for each experiment. If using a frozen stock, use a fresh aliquot for each experiment to avoid multiple freeze-thaw cycles. |
| Oxidation of the thiol group. | Use de-gassed, oxygen-free solvents for preparing solutions. Purge the headspace of the vial with nitrogen or argon before sealing and storing. | |
| Low signal intensity in mass spectrometry | Poor solubility of the compound. | Try gentle warming (not exceeding 40°C) or sonication to aid dissolution.[1] If necessary, use a small amount of DMSO to dissolve the compound first, then dilute with your experimental buffer.[1] |
| Adsorption to container surfaces. | Use low-protein-binding microcentrifuge tubes and pipette tips. | |
| Appearance of unexpected peaks in analysis (e.g., HPLC, MS) | Formation of cystine (dimer) due to oxidation. | Confirm the mass of the unexpected peak. If it corresponds to the oxidized dimer, implement stricter anaerobic handling techniques. |
| Contamination. | Ensure all glassware and solvents are clean and sterile. Always wear gloves during handling.[1] |
Quantitative Data on Stability
| Storage Condition | Form | Expected Stability (Time to >95% Purity) | Primary Degradation Product |
| -80°C, desiccated, dark, under Argon | Solid (Lyophilized) | > 1 year | Negligible |
| -20°C, desiccated, dark | Solid (Lyophilized) | Several years | Cystine (slow formation) |
| 4°C, desiccated, dark | Solid (Lyophilized) | Months | Cystine |
| Room Temperature (20-25°C), exposed to air and light | Solid (Lyophilized) | Days to Weeks | Cystine and other oxides |
| 4°C, in aqueous buffer (pH 7) | Solution | < 1 week | Cystine |
| -80°C, in aqueous buffer (pH 7), single-use aliquots | Solution | Months | Cystine (minimal) |
Experimental Protocols
Protocol for Assessing the Stability of this compound Solution
-
Solution Preparation:
-
Allow the lyophilized this compound to equilibrate to room temperature in a desiccator.
-
Prepare a stock solution (e.g., 10 mM) in an appropriate oxygen-free buffer (e.g., phosphate buffer, pH 7.0).
-
Divide the stock solution into multiple aliquots in low-protein-binding tubes.
-
-
Storage Conditions:
-
Store aliquots under different conditions to be tested (e.g., 4°C, -20°C, -80°C, room temperature, exposure to light vs. dark).
-
-
Time Points:
-
Establish a timeline for analysis (e.g., T=0, 24h, 48h, 1 week, 1 month).
-
-
Analysis:
-
At each time point, analyze an aliquot from each storage condition using a suitable analytical method such as RP-HPLC with UV or mass spectrometric detection.[8]
-
The mobile phase can be a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Monitor the peak area of this compound and the appearance of any new peaks, particularly the peak corresponding to the cystine dimer.
-
-
Data Evaluation:
-
Calculate the percentage of remaining this compound at each time point relative to the T=0 sample.
-
Plot the percentage of intact this compound versus time for each storage condition to determine the degradation rate.
-
Visualizations
Caption: Best practices for storage, handling, and the primary degradation pathway of this compound.
Caption: A troubleshooting workflow for addressing inconsistent experimental results with this compound.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 稳定同位素 | MCE [medchemexpress.cn]
- 4. The stability of cysteine and cystine during acid hydrolysis of proteins and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactome | Degradation of cysteine and homocysteine [reactome.org]
- 6. Reactome | Degradation of cysteine and homocysteine [reactome.org]
- 7. L-cysteine degradation III | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
Technical Support Center: Optimizing Digestion of DL-Cysteine-d1 Labeled Proteins
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize enzymatic digestion protocols for proteins labeled with DL-Cysteine-d1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a stable isotope-labeled version of the amino acid cysteine, where one of the hydrogen atoms on the beta-carbon is replaced with deuterium (d1). This labeling is a powerful technique in mass spectrometry-based proteomics. It is used to introduce a specific mass shift (+1 Da) in peptides containing cysteine, allowing for the differentiation and relative quantification of proteins between different samples or states (e.g., treated vs. untreated). This method is a form of in vitro stable isotope labeling.[1][2]
Q2: What are the primary challenges when digesting proteins labeled with this compound?
The main challenges mirror those of general proteomics but with added complexity due to the isotope label:
-
Incomplete Digestion: Cysteine residues can form disulfide bonds, making proteins compact and resistant to cleavage by proteases like trypsin.[3][4] Incomplete digestion leads to fewer identified peptides and biased quantification.
-
Label Instability: While the deuterium on the carbon backbone is generally stable, harsh chemical conditions could potentially lead to label loss, although this is less common than with solvent-exposed positions (as in H/D exchange experiments).[5][6]
-
Side Reactions: The reagents used for reduction and alkylation of cysteine residues can cause unintended modifications on other amino acids, complicating data analysis.[4][7][8]
-
Low Peptide Recovery: Labeled peptides may have slightly different chromatographic properties or solubility, potentially leading to sample loss during preparation steps.
Q3: Is the reduction and alkylation of cysteine residues necessary for labeled proteins?
Yes, it is a critical step.[9][10] The primary goal of a digestion protocol is to completely denature and break down the protein into peptides for mass spectrometry analysis. Cysteine residues, whether labeled or not, readily form disulfide bonds that hold the protein in a compact, digestion-resistant structure.
-
Reduction: Breaks the disulfide bonds (S-S) into free sulfhydryl groups (-SH). Common reducing agents include Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP).[11][12]
-
Alkylation: Covalently caps the free sulfhydryl groups to prevent them from re-forming disulfide bonds.[4][13] Iodoacetamide (IAA) is a widely used alkylating agent.[14]
Failure to perform these steps can lead to incomplete digestion and the loss of cysteine-containing peptides from the analysis.[15][16]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Problem | Potential Causes | Recommended Solutions |
| Low Peptide Identification / Incomplete Digestion | 1. Inefficient Protein Denaturation: Protein is not fully unfolded, preventing protease access to cleavage sites.[11] 2. Suboptimal Trypsin Activity: Incorrect pH, temperature, or presence of inhibitors (e.g., high urea concentration).[10] 3. Disulfide Bonds Not Fully Reduced/Alkylated: Leads to protein refolding.[15] | 1. Use a strong denaturant like 8M Urea or an MS-compatible detergent like RapiGest™ or sodium deoxycholate (SDC).[3][17] Ensure complete solubilization. 2. Before adding trypsin, dilute the urea concentration to <1M.[3] Ensure the buffer pH is between 7.5 and 8.5.[3] Use a trypsin-to-protein ratio between 1:20 to 1:100 (w/w).[18][19] 3. Ensure sufficient concentrations of DTT (5-10 mM) and IAA (10-15 mM).[3][12] Incubate for the recommended times (see protocol below). |
| Poor Quantification Accuracy / High Variability | 1. Incomplete Label Incorporation: If labeling is done metabolically (not the case for this compound in vitro labeling, but relevant for SILAC), incorporation may be incomplete.[2] 2. Isotope Impurity: The labeled standard may contain a small amount of the unlabeled ("light") version.[20] 3. Side Reactions During Alkylation: Alkylating agents like iodoacetamide can modify other residues (e.g., methionine), which can affect peptide ionization and fragmentation.[4][7] | 1. For in vitro labeling, ensure the labeling reaction goes to completion. 2. Check the isotopic purity specifications from the manufacturer of this compound. Account for this during data analysis if necessary. 3. Consider using alternative alkylating agents like acrylamide, which may have fewer side reactions with methionine.[4][7] Always perform alkylation in the dark to prevent light-induced side reactions.[3] |
| Loss of Cysteine-Containing Peptides | 1. Incomplete Alkylation: Uncapped cysteine residues can remain reactive. 2. Precipitation of Peptides: Peptides may be lost during detergent removal or desalting steps. 3. Over-alkylation: High concentrations of alkylating agents can lead to double alkylation or other modifications that alter peptide properties.[7] | 1. Optimize alkylation time and reagent concentration. A common choice is 10-15 mM IAA for 30 minutes.[3][12] 2. If using MS-incompatible detergents, ensure the removal protocol is optimized. For SDC, acid precipitation and phase transfer with ethyl acetate is effective.[17] 3. Use the minimum effective concentration of the alkylating agent and quench any excess reagent with DTT after the reaction.[3] |
Experimental Protocols
Optimized In-Solution Digestion Protocol for this compound Labeled Proteins
This protocol is a standard starting point and can be optimized for specific protein samples.
1. Reagents and Buffers:
-
Lysis/Denaturation Buffer: 8 M Urea in 50 mM Tris-HCl, pH 8.0
-
Reduction Reagent: 200 mM DTT in water (prepare fresh)
-
Alkylation Reagent: 200 mM Iodoacetamide (IAA) in water (prepare fresh, protect from light)
-
Digestion Buffer: 50 mM Ammonium Bicarbonate (NH₄HCO₃), pH 8.0
-
Protease: Mass Spectrometry Grade Trypsin (e.g., Trypsin Gold)
-
Quenching Solution: Formic Acid (FA)
2. Procedure:
-
Protein Solubilization & Denaturation:
-
Dissolve your protein sample (containing the this compound label) in the Lysis/Denaturation Buffer to a final concentration of 1-2 mg/mL.
-
-
Reduction:
-
Add the 200 mM DTT stock solution to the protein sample to a final concentration of 10 mM.
-
Incubate at 37-60°C for 30-60 minutes to reduce all disulfide bonds.[3]
-
-
Alkylation:
-
Quenching (Optional but Recommended):
-
Add DTT to a final concentration of 20 mM to quench any excess IAA.
-
-
Dilution for Digestion:
-
Dilute the sample at least 8-fold with the Digestion Buffer (50 mM NH₄HCO₃) to reduce the urea concentration to below 1 M. This is crucial for trypsin activity.[3]
-
-
Enzymatic Digestion:
-
Stopping the Digestion:
-
Acidify the sample by adding Formic Acid to a final concentration of 1% (pH < 3). This will inactivate the trypsin.
-
-
Desalting:
-
Desalt the resulting peptide mixture using a C18 StageTip or ZipTip prior to LC-MS/MS analysis to remove salts and detergents.[22]
-
Visualizations
Experimental Workflow
The following diagram outlines the key steps from protein labeling to data analysis.
Caption: Workflow for proteomics analysis of this compound labeled proteins.
Troubleshooting Logic
This diagram provides a logical path for troubleshooting common issues.
Caption: A decision tree for troubleshooting poor digestion results.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 4. Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts [pbmc.ibmc.msk.ru]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. technologynetworks.com [technologynetworks.com]
- 10. Enhancing Protein Analysis: A Comprehensive Guide to Protein Digestion and Desalting for Proteomics - MetwareBio [metwarebio.com]
- 11. In-solution digestion | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 12. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.com]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 15. Reducing Complexity? Cysteine Reduction and S-Alkylation in Proteomic Workflows: Practical Considerations | Springer Nature Experiments [experiments.springernature.com]
- 16. lab.rockefeller.edu [lab.rockefeller.edu]
- 17. Quantitative Assessment of In-solution Digestion Efficiency Identifies Optimal Protocols for Unbiased Protein Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In-solution protein digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 19. In-solution protein digestion for proteomic samples [sciex.com]
- 20. Light contamination in stable isotope-labelled internal peptide standards is frequent and a potential source of false discovery and quantitation error in proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
How to correct for natural isotope abundance in DL-Cysteine-d1 experiments
Welcome to the technical support center for DL-Cysteine-d1 experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately correcting for natural isotope abundance in their mass spectrometry data.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during this compound experiments and provides practical solutions.
Q1: Why do I need to correct for natural isotope abundance?
A1: Every element in your sample, including carbon, hydrogen, nitrogen, oxygen, and sulfur in DL-Cysteine, has naturally occurring heavier isotopes. For instance, about 1.1% of all carbon is the heavier isotope ¹³C. Mass spectrometry detects the mass-to-charge ratio of ions, meaning the instrument cannot distinguish between a molecule containing a deliberately introduced isotopic label (like deuterium in this compound) and a molecule that happens to contain a naturally occurring heavy isotope. This overlap can lead to an overestimation of the labeled species. Correction for natural isotope abundance is therefore a critical step to ensure accurate quantification of isotopic enrichment.[1][2]
Q2: My corrected data shows negative abundance for some isotopologues. What does this mean and how can I fix it?
A2: Negative abundance values after correction are physically impossible and typically indicate an issue with the correction process or the raw data. Common causes include:
-
Incorrect Natural Isotope Abundance Values: Ensure you are using the precise natural abundance values for all elements in your molecule.
-
Inaccurate Tracer Purity: The isotopic purity of your this compound tracer is crucial. If the stated purity from the manufacturer is inaccurate, it can lead to over- or under-correction. It is advisable to experimentally verify the tracer purity if possible.
-
Background Noise or Contamination: High background noise or co-eluting contaminants in your mass spectrometry data can interfere with the isotopic cluster of your analyte, leading to erroneous correction.
-
Low Signal Intensity: Very low signal-to-noise ratios for your analyte can make it difficult to accurately determine the intensity of each isotopic peak, resulting in correction errors.
Troubleshooting Steps:
-
Verify Isotope Abundances: Double-check the natural isotope abundance values used in your correction algorithm against a reliable source (see Table 1).
-
Check Tracer Purity: If you suspect the tracer purity is incorrect, you can analyze a pure standard of your this compound to determine its actual isotopic distribution.
-
Improve Data Quality: Optimize your chromatography to separate the analyte from interfering peaks. Implement background subtraction methods during data processing.
-
Increase Signal: If the signal is too low, consider increasing the amount of sample injected or optimizing the ionization source parameters.
Q3: The calculated isotopic enrichment in my sample is higher than expected. What could be the cause?
A3: Higher-than-expected isotopic enrichment can stem from several factors:
-
Underestimation of Natural Abundance: If the natural abundance of heavy isotopes is underestimated in your correction calculations, the contribution from naturally occurring heavy isotopes will not be fully subtracted, leading to an artificially high enrichment value.
-
Isotopic Impurity of Reagents: Other reagents used in sample preparation might contain isotopic impurities that contribute to the signal at the mass of your labeled analyte.
-
Overlapping Peaks: A co-eluting compound with a similar mass-to-charge ratio can artificially inflate the intensity of your labeled peak.
Troubleshooting Steps:
-
Review Correction Parameters: Ensure all parameters in your correction software, including the elemental formula and natural abundances, are correct.
-
Analyze Blanks: Run procedural blanks to check for any isotopic impurities in your reagents and solvents.
-
Improve Chromatographic Resolution: Optimize your LC method to ensure baseline separation of your analyte of interest from any potential interferences.
Q4: How do I account for the purity of my this compound tracer?
A4: The isotopic purity of your tracer is a critical parameter for accurate correction. Commercially available this compound is not 100% pure and will contain a small percentage of the unlabeled (d0) form and potentially other deuterated species.
Most modern isotope correction software, such as IsoCor and IsoCorrectoR, have input fields where you can specify the isotopic purity of your tracer.[3] This information is usually provided by the manufacturer on the certificate of analysis. If this information is not available or you suspect it is inaccurate, you can determine the purity experimentally by analyzing a neat solution of the tracer by mass spectrometry. The resulting spectrum will show the distribution of the different isotopic species (d0, d1, etc.), which you can then use to define the tracer purity in your correction algorithm.
Data Presentation
Accurate correction for natural isotope abundance requires precise knowledge of the isotopic distribution of all elements within the molecule of interest. The following table summarizes the natural isotopic abundances of the constituent elements of DL-Cysteine (C₃H₇NO₂S).
| Element | Isotope | Relative Abundance (%) |
| Carbon | ¹²C | 98.93 |
| ¹³C | 1.07 | |
| Hydrogen | ¹H | 99.9885 |
| ²H (Deuterium) | 0.0115 | |
| Nitrogen | ¹⁴N | 99.632 |
| ¹⁵N | 0.368 | |
| Oxygen | ¹⁶O | 99.757 |
| ¹⁷O | 0.038 | |
| ¹⁸O | 0.205 | |
| Sulfur | ³²S | 94.93 |
| ³³S | 0.76 | |
| ³⁴S | 4.29 | |
| ³⁶S | 0.02 |
Experimental Protocols
This section provides a detailed methodology for correcting for natural isotope abundance in a typical this compound experiment.
Protocol: Isotope Abundance Correction for this compound
-
Sample Preparation:
-
Prepare your biological samples and extract the metabolites, including cysteine.
-
Prepare a standard of unlabeled DL-Cysteine at a known concentration.
-
Prepare a standard of the this compound tracer at a known concentration.
-
-
Mass Spectrometry Analysis:
-
Analyze the unlabeled DL-Cysteine standard to obtain its natural isotopic pattern. This will serve as a control.
-
Analyze the this compound tracer standard to determine its isotopic purity.
-
Analyze your biological samples that have been incubated with the this compound tracer.
-
-
Data Extraction:
-
For each sample, extract the raw mass spectral data for the isotopic cluster of cysteine. This includes the monoisotopic peak (M+0) and the subsequent isotopic peaks (M+1, M+2, etc.).
-
Ensure that the extracted data represents the integrated peak areas for each isotopic peak, not just the intensities at the peak apex.
-
-
Isotope Correction using Software (e.g., IsoCor):
-
Input Elemental Composition: Enter the chemical formula for cysteine (C₃H₇NO₂S).
-
Input Natural Isotope Abundances: Use the values from Table 1. Most software will have these pre-loaded, but it is good practice to verify them.
-
Input Tracer Information:
-
Specify the tracer element as Deuterium (²H).
-
Enter the number of labeled atoms (in this case, 1 for this compound).
-
Enter the isotopic purity of the tracer as determined from the analysis of the tracer standard. This is typically entered as the percentage of the d1 species.
-
-
Input Raw Data: Load the extracted mass spectral data for your samples.
-
Run Correction: Execute the correction algorithm. The software will use a matrix-based approach to subtract the contribution of naturally occurring isotopes from your raw data.[1][2]
-
-
Data Interpretation:
-
The output will be the corrected isotopic distribution, showing the true fractional abundance of the unlabeled (M+0) and labeled (M+1) cysteine.
-
Use this corrected data for your downstream quantitative analysis, such as calculating metabolic flux or isotopic enrichment.
-
Mandatory Visualization
The following diagrams illustrate the key workflows and logical relationships involved in correcting for natural isotope abundance in this compound experiments.
Caption: Experimental workflow for isotope correction in this compound experiments.
Caption: Logical relationship of inputs for the isotope correction algorithm.
References
Validation & Comparative
A Comparative Guide to DL-Cysteine-d1 and 13C-Cysteine for Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Metabolic flux analysis (MFA) is a cornerstone technique for elucidating the intricate network of biochemical reactions within a cell. By tracing the flow of atoms from labeled substrates through metabolic pathways, researchers can quantify the rates (fluxes) of these reactions, providing a dynamic snapshot of cellular metabolism. The choice of isotopic tracer is paramount to the success of an MFA study. This guide provides a comparative overview of two such tracers for monitoring cysteine metabolism: DL-Cysteine-d1 (a deuterium-labeled variant) and 13C-Cysteine (a carbon-13-labeled variant).
Introduction to Isotopic Tracers in Metabolic Flux Analysis
Stable isotope tracing is a powerful method for dissecting metabolic pathways.[1][2] By introducing a substrate labeled with a heavy isotope (like deuterium, 2H, or carbon-13, 13C) into a biological system, scientists can track the incorporation of these isotopes into downstream metabolites.[2][3] This information, when combined with metabolic network models, allows for the calculation of intracellular fluxes.[4][5][6] The selection of the appropriate tracer is critical and depends on the specific metabolic pathways under investigation.[7]
Cysteine, a sulfur-containing amino acid, plays a central role in various cellular processes, including protein synthesis, detoxification (as a precursor to glutathione), and the formation of iron-sulfur clusters. Understanding the dynamics of cysteine metabolism is crucial in fields ranging from cancer research to neurobiology.[8][9]
Comparative Analysis: this compound vs. 13C-Cysteine
While both this compound and 13C-Cysteine can be used to trace cysteine metabolism, they possess distinct properties that influence their application and the interpretation of results. The primary difference lies in the isotopic label itself: deuterium (a heavy isotope of hydrogen) versus carbon-13 (a heavy isotope of carbon).
| Feature | This compound (Deuterium Labeled) | 13C-Cysteine (Carbon-13 Labeled) |
| Isotopic Label | Deuterium (²H) | Carbon-13 (¹³C) |
| Tracer Principle | Tracks the hydrogen atom on the α-carbon. | Tracks the carbon backbone of the molecule. |
| Kinetic Isotope Effect (KIE) | Potentially significant. The twofold mass difference between protium (¹H) and deuterium (²H) can lead to a noticeable kinetic isotope effect, potentially altering enzyme reaction rates and measured fluxes.[10] | Generally considered negligible. The mass difference between ¹²C and ¹³C is smaller, resulting in a minimal kinetic isotope effect that is unlikely to significantly perturb metabolic fluxes.[10] |
| Analytical Detection | Mass Spectrometry (MS). | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy.[4] |
| Cost | Often lower due to more established and efficient synthesis methods for deuterium labeling.[11] | Can be more expensive, especially for uniformly labeled compounds. |
| Potential for Isotopic Scrambling | The position of the deuterium label can be susceptible to exchange with protons in the cellular environment, although the C-D bond is generally stable. | The carbon backbone is stable, and the ¹³C label is not subject to exchange. |
| Information Provided | Provides insights into reactions involving the α-hydrogen of cysteine. | Provides detailed information on the fate of the carbon skeleton of cysteine as it is incorporated into various metabolic pathways.[4] |
Key Considerations for Tracer Selection
Kinetic Isotope Effect (KIE): The most significant difference between deuterium and carbon-13 tracers is the potential for a kinetic isotope effect with deuterium.[10] The larger relative mass difference between deuterium and hydrogen can cause enzymes to react more slowly with the deuterated substrate. This can lead to an underestimation of the true metabolic flux. For precise quantification of unperturbed metabolic fluxes, 13C-cysteine is generally the preferred tracer.
Metabolic Pathway of Interest: If the primary goal is to trace the carbon backbone of cysteine through central carbon metabolism, 13C-cysteine is the more direct and informative tracer.[4] It allows for the clear tracking of carbon atoms as they are incorporated into downstream metabolites like pyruvate, lactate, and TCA cycle intermediates. This compound, on the other hand, would be more suited for studying specific enzymatic reactions where the abstraction of the α-hydrogen is a key step.
Cost and Availability: Deuterium-labeled compounds are often more readily available and less expensive than their 13C-labeled counterparts, which can be a significant factor for large-scale or high-throughput studies.[11]
Experimental Protocols
The following provides a generalized workflow for a stable isotope tracing experiment. Specific parameters will need to be optimized for the cell type and experimental question.
General Experimental Workflow for Isotope Tracing
Caption: A generalized workflow for metabolic flux analysis using stable isotope tracers.
1. Cell Culture and Medium Preparation:
-
Culture cells to the desired confluency in standard growth medium.
-
Prepare the experimental medium by replacing the standard cysteine with either this compound or 13C-Cysteine at the same molar concentration. It is recommended to use dialyzed fetal bovine serum (FBS) to minimize the presence of unlabeled amino acids.[12]
2. Isotopic Labeling:
-
Aspirate the standard medium and wash the cells with phosphate-buffered saline (PBS).
-
Add the pre-warmed isotope-labeled medium to the cells.
-
The duration of labeling will depend on the turnover rate of the metabolites of interest. For central carbon metabolites, labeling can reach a steady state within hours, while for other pathways it may take longer.[12]
3. Metabolite Quenching and Extraction:
-
To halt metabolic activity, rapidly aspirate the labeled medium and quench the cells with a cold solvent, such as 80% methanol pre-chilled to -80°C.[12]
-
Scrape the cells in the cold solvent and transfer the cell suspension to a microcentrifuge tube.
-
Perform metabolite extraction, for example, by freeze-thaw cycles or sonication, followed by centrifugation to pellet cell debris.
4. Analytical Measurement:
-
Analyze the extracted metabolites using a mass spectrometer coupled with either liquid chromatography (LC-MS) or gas chromatography (GC-MS).[4] The choice of analytical platform will depend on the physicochemical properties of the target metabolites.
-
The mass spectrometer will detect the mass shift corresponding to the incorporation of the heavy isotope.
5. Data Analysis and Flux Calculation:
-
Process the raw mass spectrometry data to determine the mass isotopomer distributions (MIDs) of the metabolites of interest.
-
Use specialized software (e.g., INCA, Metran, OpenMFA) to fit the experimental MIDs to a metabolic network model and calculate the metabolic fluxes.[4]
Cysteine Metabolic Pathways
The following diagram illustrates the central metabolic pathways involving cysteine, highlighting its role as a precursor for glutathione and its connection to central carbon metabolism.
Caption: Key metabolic pathways involving cysteine and its connection to central carbon metabolism.
Conclusion
Both this compound and 13C-Cysteine are valuable tools for investigating cysteine metabolism. The choice between them depends on a careful consideration of the specific research question, the potential for kinetic isotope effects, and budgetary constraints.
-
13C-Cysteine is the preferred tracer for accurately quantifying metabolic fluxes through central carbon pathways due to the negligible kinetic isotope effect. It provides a direct readout of the fate of the cysteine carbon backbone.
-
This compound offers a more cost-effective alternative and can be useful for specific applications, such as probing enzyme mechanisms involving the α-hydrogen. However, researchers must be mindful of the potential for the kinetic isotope effect to influence the measured flux values.
For most metabolic flux analysis studies aiming for a quantitative understanding of cysteine's contribution to cellular metabolism, 13C-Cysteine is the more robust and reliable choice.
References
- 1. Deuterium labeling enables proteome wide turnover kinetics analysis in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 3. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 5. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
- 6. Integrative metabolic flux analysis reveals an indispensable dimension of phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comprehensive Metabolic Tracing Reveals the Origin and Catabolism of Cysteine in Mammalian Tissues and Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. scispace.com [scispace.com]
- 12. systems.crump.ucla.edu [systems.crump.ucla.edu]
A Comparative Guide to DL-Cysteine-d1 and Non-Labeled Cysteine in Protein Turnover Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of DL-Cysteine-d1 and non-labeled cysteine for use in protein turnover studies. The selection of an appropriate tracer is critical for accurately measuring the dynamics of protein synthesis and degradation. This document outlines the key differences, potential advantages, and disadvantages of each approach, supported by established principles in mass spectrometry-based proteomics.
Principles of Protein Turnover Analysis
Protein turnover, the balance between protein synthesis and degradation, is a fundamental process in maintaining cellular homeostasis.[1] Dysregulation of protein turnover is implicated in numerous diseases, making its study crucial for drug development and basic research. Stable isotope labeling, coupled with mass spectrometry, is a powerful technique for quantifying the rate of protein turnover.[1][2] In this method, cells or organisms are supplied with amino acids containing heavy isotopes (e.g., Deuterium (²H or D), ¹³C, ¹⁵N). The incorporation of these labeled amino acids into newly synthesized proteins allows for their differentiation from the pre-existing, unlabeled protein pool.
Comparison of this compound and Non-Labeled Cysteine
The primary distinction between using this compound and non-labeled cysteine in protein turnover studies lies in the ability to distinguish newly synthesized proteins from the existing proteome. Non-labeled cysteine can only be used to measure changes in the total protein pool size, which may not reflect the true dynamics of synthesis and degradation. In contrast, this compound, a deuterated version of cysteine, acts as a tracer to specifically monitor newly synthesized proteins.
| Feature | This compound (Labeled) | Non-Labeled Cysteine |
| Measurement Capability | Allows for the direct measurement of protein synthesis and degradation rates (turnover). | Measures net changes in total protein abundance. Cannot distinguish between synthesis and degradation. |
| Methodology | Requires mass spectrometry to differentiate between labeled and unlabeled peptides based on mass shift. | Typically quantified by methods like Western Blot or total protein assays. |
| Potential for Chromatographic Shift | Deuterated compounds may exhibit slightly different retention times in reverse-phase liquid chromatography compared to their non-deuterated counterparts, which can complicate data analysis.[3][4] | Co-elutes with the endogenous protein, simplifying chromatographic analysis. |
| Metabolic Considerations | The metabolic fate of the deuterium label needs to be considered, as it can potentially be incorporated into other molecules. | No isotopic label to track, metabolism reflects the natural flux of the amino acid. |
| Cost | Generally more expensive due to the synthesis of the isotopically labeled compound. | Less expensive, as it is the standard, unlabeled amino acid. |
| Data Interpretation | Provides dynamic information on the rates of protein synthesis and degradation, offering deeper insights into cellular processes. | Provides a static snapshot of protein levels at a given time point. |
Experimental Protocols
A common method for studying protein turnover using a labeled amino acid is the pulse-chase experiment. Below is a generalized protocol that can be adapted for use with this compound.
Pulse-Chase Protocol for In Vitro Cell Culture
1. Cell Culture and Labeling (Pulse):
-
Culture cells in standard growth medium to the desired confluency.
-
To initiate the "pulse," replace the standard medium with a custom medium lacking cysteine but supplemented with this compound at a known concentration. The duration of the pulse will depend on the expected turnover rate of the protein of interest.
2. Chase:
-
After the pulse period, remove the labeling medium.
-
Wash the cells with phosphate-buffered saline (PBS) to remove any remaining labeled amino acids.
-
Add "chase" medium, which is the standard growth medium containing an excess of non-labeled cysteine. This will dilute the intracellular pool of this compound and prevent further incorporation into newly synthesized proteins.
3. Sample Collection:
-
Harvest cells at various time points during the chase period (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Lyse the cells and extract the total protein.
4. Protein Digestion and Mass Spectrometry:
-
Quantify the total protein concentration in each sample.
-
Digest the proteins into peptides using an enzyme such as trypsin.
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
5. Data Analysis:
-
Identify and quantify the relative abundance of the deuterated (heavy) and non-deuterated (light) forms of cysteine-containing peptides at each time point.
-
The rate of decrease in the heavy-to-light ratio over time corresponds to the degradation rate of the protein.
Visualizations
Cysteine Metabolism
Cysteine is a semi-essential amino acid with a central role in cellular metabolism. It is a precursor for the synthesis of glutathione, a major antioxidant, and can be catabolized to produce pyruvate, an important intermediate in energy metabolism. Understanding these pathways is crucial when using labeled cysteine to trace protein turnover, as the label may be distributed to other metabolites.[1][5][6][7][8]
Caption: Overview of major cysteine metabolic pathways.
Experimental Workflow for Protein Turnover Analysis
The following diagram illustrates the general workflow for a pulse-chase experiment using a stable isotope-labeled amino acid to measure protein turnover.
Caption: Experimental workflow for protein turnover analysis.
References
- 1. Cysteine metabolism - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. KEGG PATHWAY: Cysteine and methionine metabolism - Reference pathway [kegg.jp]
- 7. CYSTEINE METABOLISM | PPTX [slideshare.net]
- 8. Metabolic pathways and biotechnological production of L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Cysteine Detection: A Comparative Guide to Analytical Methods
Understanding the Role of Cysteine
Cysteine, a semi-essential sulfur-containing amino acid, plays a pivotal role in numerous biological processes. Its thiol side chain is highly reactive, participating in protein structure through disulfide bond formation, enzyme catalysis, and redox signaling. D-cysteine, although less common than its L-isomer, acts as a signaling molecule in the mammalian nervous system. Deuterated forms of amino acids, such as DL-Cysteine-d1, are invaluable tools in metabolic studies and as internal standards in mass spectrometry-based quantification, enabling precise and accurate measurement in complex biological matrices.
Experimental Protocol: Determining Linearity and Range of Detection
A crucial aspect of validating any analytical method is to establish its linearity and range of detection. Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte, while the range defines the upper and lower concentration limits within which the method is accurate and precise.[1][2]
Objective: To determine the linearity and range of detection for an analytical method for cysteine quantification.
Materials:
-
This compound standard of known purity
-
Reagents and solvents specific to the chosen analytical method (e.g., mobile phases for chromatography, derivatizing agents)
-
Calibrated analytical instrumentation (e.g., HPLC-UV, LC-MS/MS, Spectrofluorometer)
-
Calibrated pipettes and volumetric flasks
Procedure:
-
Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent to prepare a concentrated stock solution.
-
Preparation of Calibration Standards: Perform a series of dilutions of the stock solution to prepare at least five calibration standards of different concentrations. The concentration range should span the expected concentration of the analyte in the samples.
-
Analysis of Calibration Standards: Analyze each calibration standard in triplicate using the chosen analytical method. Record the instrumental response for each replicate.
-
Data Analysis:
-
Plot the mean instrumental response against the corresponding concentration of the calibration standards.
-
Perform a linear regression analysis to determine the equation of the line (y = mx + c), the coefficient of determination (R²), the slope (m), and the y-intercept (c).[3]
-
The method is considered linear if the R² value is typically ≥ 0.99.[4]
-
-
Determination of Range: The range of the method is the interval between the lowest and highest concentrations of the calibration standards that demonstrate acceptable linearity, accuracy, and precision.[4]
-
Determination of Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD: The lowest concentration of the analyte that can be reliably detected by the method. It can be determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.[3]
-
LOQ: The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. It is often determined as the concentration corresponding to a signal-to-noise ratio of 10:1 or from the standard deviation of the response and the slope of the calibration curve.[3]
-
Comparison of Analytical Methods for Cysteine Detection
While specific data for this compound is limited, the following table summarizes the performance of various methods for the detection of D- and L-cysteine, which can serve as a benchmark for method development for the deuterated analog.
| Analytical Method | Analyte | Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| Chiral UHPLC-MS | D-Cysteine | 0.05 - 0.50 mg/L | 0.02 mg/L | 0.05 mg/L | [1] |
| Chiral UHPLC-MS | L-Cysteine | 0.11 - 0.56 mg/L | 0.04 mg/L | 0.11 mg/L | [1] |
| Flow-Injection Analysis with Biamperometric Detection | Cysteine | 4 x 10⁻⁷ - 4 x 10⁻⁵ M | 1 x 10⁻⁷ M | Not Specified | [4] |
Visualizing Experimental and Biological Pathways
To better illustrate the processes involved, the following diagrams outline the experimental workflow for determining linearity and the biological significance of cysteine in redox signaling.
Experimental workflow for determining linearity and range of detection.
Simplified diagram of cysteine's role in redox signaling.
Considerations for this compound Analysis
The introduction of deuterium into a molecule can subtly alter its physicochemical properties, which may, in turn, affect its analytical behavior. While the chromatographic retention time of this compound is expected to be very similar to its non-deuterated counterpart, the primary difference will be observed in mass spectrometry. The mass-to-charge ratio (m/z) will be shifted by the number of deuterium atoms incorporated. This mass shift is the very property that makes deuterated standards so effective for isotope dilution mass spectrometry, a gold-standard quantification technique.
When developing and validating a method for this compound, it is reasonable to expect that the linearity and range of detection will be comparable to those of D- and L-cysteine when using the same analytical platform. However, it is imperative to perform a full method validation for this compound to confirm its specific performance characteristics. Factors such as matrix effects in biological samples can influence the ionization efficiency in mass spectrometry and should be carefully evaluated.
References
- 1. Development and validation of a chiral UHPLC-MS method for the analysis of cysteine enantiomers in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. mdpi.com [mdpi.com]
- 4. Determination of L-cysteine in amino acid mixture and human urine by flow-injection analysis with a biamperometric detector - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Showdown: Evaluating DL-Cysteine-d1 as an Internal Standard in Analytical Chemistry
For researchers, scientists, and drug development professionals engaged in the precise quantification of cysteine, the choice of an appropriate internal standard is paramount. This guide provides a comparative evaluation of DL-Cysteine-d1, a deuterium-labeled analog, against other common internal standards. The following analysis, supported by experimental data from various studies, aims to inform the selection of the most suitable internal standard for specific analytical needs.
The inherent reactivity of cysteine, particularly the propensity of its thiol group to oxidize and form cystine, presents a significant challenge in its accurate quantification. The use of an internal standard (IS) is a widely accepted strategy to compensate for variations in sample preparation, injection volume, and instrument response. An ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible. In this context, stable isotope-labeled (SIL) internal standards, such as this compound, are often considered the gold standard.
The Rise of Stable Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards have the same chemical structure as the analyte but are enriched with heavy isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N). This near-identical chemical nature ensures that the IS and the analyte behave similarly during sample extraction, derivatization, and chromatographic separation, leading to more accurate and precise results.
This compound, with one deuterium atom, offers a mass shift that allows for its differentiation from the endogenous, unlabeled cysteine by a mass spectrometer. This co-elution and similar ionization efficiency help to correct for matrix effects, a common source of error in complex biological samples.
Performance Metrics: A Comparative Look
| Internal Standard Type | Analyte | Linearity (R²) | Accuracy (% Recovery) | Precision (% RSD) | Key Advantages | Potential Considerations |
| Deuterated (d4-Cystine) | Cystine | > 0.999 | 95.2 - 105.3 | Intra-day: < 6.2 Inter-day: 3.8 - 5.0 | Co-elution with analyte, compensates well for matrix effects. | Potential for isotopic exchange (H/D exchange), minor chromatographic shifts. |
| ¹³C-Labeled ([¹³C₂]-CM-Cys) | Cysteine (derivatized) | - | 97 ± 2 | Within-day: 2.1 Week-to-week: 8.0 | High chemical stability, less prone to isotopic exchange than deuterated standards. | Higher cost of synthesis. |
| Structural Analog (MPG) | Cysteine | - | - | - | Cost-effective. | Differences in physicochemical properties can lead to variations in extraction recovery and ionization efficiency compared to the analyte. |
Table 1: Comparative performance of different types of internal standards for cysteine and cystine analysis based on available literature. Data for d4-Cystine is from a high-resolution mass spectrometry method for cystine in white blood cells[1]. Data for [¹³C₂]-CM-Cys is from a rapid LC-FTMS method for cysteine and cystine in human plasma[2]. Information on MPG is from a method for simultaneous determination of various aminothiols[3].
Experimental Protocols in Focus
The selection of an internal standard is intrinsically linked to the entire analytical method. Below are summaries of experimental protocols that have successfully employed stable isotope-labeled internal standards for cysteine and cystine quantification.
Method 1: Quantification of Cystine in White Blood Cells using d4-Cystine
This method utilizes a high-resolution accurate mass (HRAM) LC/MS approach for the precise quantification of cystine.
-
Sample Preparation: White blood cell lysates are spiked with d4-cystine as the internal standard. Proteins are then precipitated using ice-cold acetonitrile.
-
Chromatography: Separation is achieved using a suitable reversed-phase column.
-
Mass Spectrometry: Detection is performed using a Q-TOF mass spectrometer, monitoring the exact masses of cystine and d4-cystine.
Method 2: Analysis of Cysteine and Cystine in Human Plasma using [¹³C₂]-labeled Standards
This protocol employs a rapid liquid chromatography-fourier-transform mass spectrometry (LC-FTMS) method.
-
Sample Preparation: Plasma samples are treated with iodoacetic acid to derivatize cysteine and prevent its oxidation. [¹³C₂]-CM-Cys (for cysteine) and [¹³C₂]-CySS (for cystine) are added as internal standards. Proteins are precipitated.
-
Chromatography: A rapid chromatographic separation is performed.
-
Mass Spectrometry: An LTQ-FT mass spectrometer is used for detection, leveraging high mass accuracy for quantification.
Visualizing the Workflow
To better understand the application of this compound as an internal standard, the following diagrams illustrate a typical experimental workflow and the underlying logic of using a stable isotope-labeled standard.
Experimental workflow for cysteine quantification.
Logic of using a stable isotope-labeled internal standard.
Conclusion: Making an Informed Decision
The use of a stable isotope-labeled internal standard, such as this compound, is a robust strategy for the accurate and precise quantification of cysteine in complex biological matrices. While direct comparative data for this compound is limited, the performance of structurally similar deuterated standards like d4-cystine demonstrates excellent linearity, accuracy, and precision.
Key takeaways for researchers:
-
This compound is a theoretically sound choice: Its chemical similarity to endogenous cysteine makes it an excellent candidate to compensate for analytical variability.
-
Consider potential drawbacks of deuterated standards: While generally reliable, the possibility of H/D exchange and slight chromatographic shifts should be evaluated during method development.
-
¹³C-labeled standards offer higher stability: For applications demanding the utmost stability and where budget allows, ¹³C-labeled cysteine is a superior, albeit more expensive, alternative.
-
Structural analogs are a cost-effective option: When the use of SILs is not feasible, a carefully validated structural analog can provide acceptable results, though it may not compensate for all sources of variability as effectively.
Ultimately, the choice of internal standard will depend on the specific requirements of the assay, including the desired level of accuracy and precision, the complexity of the sample matrix, and budgetary constraints. Thorough method validation is crucial to ensure the chosen internal standard performs adequately for the intended application.
References
- 1. agilent.com [agilent.com]
- 2. A rapid LC-FTMS method for analysis of cysteine, cystine and cysteine/cystine steady-stateredox potential in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of total homocysteine, cysteine, cysteinylglycine, and glutathione in human plasma by high-performance liquid chromatography: Application to studies of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Justifying the Use of DL-Cysteine-d1 Over Other Internal Standards
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Internal Standard for Cysteine Quantification
In the precise world of quantitative analysis, particularly in mass spectrometry-based applications, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides a comprehensive comparison of DL-Cysteine-d1 with other commonly used internal standards for cysteine analysis, supported by established principles and experimental considerations. While the ideal internal standard perfectly mimics the analyte's behavior, practical considerations often necessitate a nuanced choice. Here, we delve into the justification for using this compound, weighing its advantages against those of other available options.
The Critical Role of Internal Standards in Quantitative Analysis
Internal standards are essential for correcting for variability throughout the analytical process, from sample preparation to instrumental analysis.[1] A stable isotope-labeled (SIL) internal standard, which has a chemical structure nearly identical to the analyte but a different mass, is considered the gold standard.[2][3] This structural similarity ensures that the internal standard and the analyte exhibit similar extraction efficiencies, ionization responses, and chromatographic retention times, thus effectively compensating for matrix effects and other sources of error.[4][5]
This compound vs. Other Cysteine Internal Standards: A Comparative Overview
The primary alternatives to a singly deuterated cysteine standard like this compound are multi-deuterated and ¹³C-labeled cysteine analogues. The choice between these options involves a trade-off between cost, availability, and analytical performance.
| Feature | This compound (Deuterated) | ¹³C-Labeled Cysteine | Multi-Deuterated Cysteine |
| Co-elution with Analyte | Potential for slight retention time shift.[6][7][8][9] | Excellent co-elution, considered superior for matrix effect compensation.[2][4][10] | Increased likelihood and magnitude of retention time shift compared to d1.[10] |
| Cost-Effectiveness | Generally more affordable and readily available.[2] | Typically more expensive due to a more complex synthesis process.[3] | Cost can vary but is often higher than singly deuterated versions. |
| Chemical Stability | High, provided the deuterium is on a non-exchangeable position. | Very high, with no risk of isotopic exchange.[3] | High, with the same considerations for the position of deuterium atoms. |
| Mass Difference | Low (1 Da), which may require high-resolution mass spectrometry to avoid isotopic crosstalk. | Higher mass difference (typically ≥ 3 Da) is easier to resolve. | Higher mass difference is beneficial for resolution. |
| Matrix Effect Compensation | Generally good, but can be compromised if a significant retention time shift occurs in a region of variable ion suppression. | Excellent, due to perfect co-elution with the analyte.[4][5] | Good, but subject to the same limitations as this compound regarding retention time shifts. |
Justification for Selecting this compound
Despite the acknowledged superiority of ¹³C-labeled standards in terms of co-elution, this compound presents a compelling option for many laboratories due to its balance of performance and cost-effectiveness .
The primary concern with deuterated standards is the potential for a chromatographic shift, where the deuterated compound elutes slightly earlier than the non-deuterated analyte.[6][7][8][9] This is due to the slightly weaker C-D bond compared to the C-H bond. However, for a singly deuterated compound like this compound, this shift is often minimal and may not significantly impact quantification, especially with modern ultra-high-performance liquid chromatography (UHPLC) systems that produce sharp, narrow peaks.[6]
The cost savings associated with this compound can be substantial, allowing for its use in high-throughput screening or in laboratories with budget constraints. When validated appropriately, a method using this compound can provide the necessary accuracy and precision for many research and development applications.
Experimental Protocol: Quantification of Cysteine in Human Plasma using LC-MS/MS
This protocol provides a general framework for the quantification of cysteine in a biological matrix using an internal standard. This can be adapted for use with this compound.
1. Sample Preparation:
-
To 100 µL of plasma, add 10 µL of internal standard solution (e.g., this compound in a suitable solvent).
-
Add 200 µL of ice-cold protein precipitation solvent (e.g., acetonitrile or methanol) to the sample.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 2% to 98% Mobile Phase B over an appropriate time to ensure separation of cysteine from other matrix components.
-
Flow Rate: A typical flow rate for a standard analytical column would be 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Cysteine: Monitor the transition from the precursor ion (m/z) to a specific product ion (m/z).
-
This compound: Monitor the corresponding transition for the deuterated internal standard.
-
-
Optimize instrumental parameters such as collision energy and declustering potential for both the analyte and the internal standard.
-
3. Data Analysis:
-
Integrate the peak areas for both the cysteine and this compound MRM transitions.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve by plotting the peak area ratio against the concentration of the analyte in a series of calibration standards.
-
Determine the concentration of cysteine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing Key Processes
To further aid in understanding the context and application of cysteine analysis, the following diagrams illustrate a relevant metabolic pathway and a typical experimental workflow.
Caption: A typical experimental workflow for the quantification of cysteine in biological samples.
Caption: A simplified diagram of the transsulfuration pathway for cysteine synthesis and its subsequent metabolism.
Conclusion
The selection of an internal standard is a critical decision in quantitative bioanalysis. While ¹³C-labeled cysteine offers the theoretical advantage of perfect co-elution, this compound provides a practical and cost-effective alternative that, with proper method validation, can yield accurate and precise results. For many research and drug development applications, the justification for using this compound lies in its ability to deliver reliable data at a lower cost, thereby enabling more extensive and high-throughput studies. Ultimately, the choice of internal standard should be based on a careful consideration of the specific analytical requirements, budget constraints, and the validation data demonstrating the method's fitness for purpose.
References
- 1. BIOM-13. DEVELOPMENT AND VALIDATION OF AN LC-MS/MS ASSAY TO MEASURE GLUTATHIONE, GLUTATHIONE DISULFIDE, CYSTEINE, AND CYSTINE IN HUMAN BRAIN AND HUMAN GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. foodriskmanagement.com [foodriskmanagement.com]
- 6. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Slightly different retention time of internal standard? - Chromatography Forum [chromforum.org]
- 8. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of Cysteine Quantification Utilizing DL-Cysteine-d1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the quantification of cysteine in biological matrices, with a specific focus on the application of DL-Cysteine-d1 as an internal standard. While a formal, large-scale inter-laboratory comparison study for cysteine quantification using this specific internal standard is not publicly available, this document synthesizes performance data from various published studies to offer a valuable comparative perspective for researchers. The data presented herein is compiled from individual validation reports of methods employing High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The objective of this guide is to assist laboratories in selecting and implementing robust methods for cysteine analysis by providing a summary of expected performance characteristics and a detailed, generalized experimental protocol.
Quantitative Performance Data
The following tables summarize the performance characteristics of different analytical methods for cysteine quantification. These values are indicative of the performance that can be expected from these methods and are sourced from individual peer-reviewed publications.
Table 1: Comparison of LC-MS/MS Method Performance for Cysteine Quantification
| Parameter | Reported Performance | Reference |
| Limit of Detection (LOD) | 0.02 µM - 0.08 µM | [1] |
| Limit of Quantification (LOQ) | 0.04 µM - 0.1 µM | [1] |
| Linearity (r²) | > 0.998 | [1] |
| Intra-day Precision (%RSD) | < 10% | [1] |
| Inter-day Precision (%RSD) | < 15% | [1] |
| Accuracy/Recovery | 98.28 ± 5.66% | [1] |
Table 2: Comparison of HPLC-Fluorescence Method Performance for Cysteine Quantification
| Parameter | Reported Performance | Reference |
| Limit of Detection (LOD) | 0.16 µM | [2] |
| Limit of Quantification (LOQ) | Not explicitly stated, but detection is feasible at low µM levels. | [3][4] |
| Linearity (r²) | Not explicitly stated, but linear ranges are established for quantification. | [3] |
| Intra-day Precision (%CV) | 3.1% - 8.3% | |
| Inter-day Precision (%CV) | 4.9% - 9.6% | |
| Accuracy/Recovery | 94.0 - 102.1% |
Experimental Protocols
This section outlines a generalized, detailed methodology for the quantification of total cysteine in human plasma using LC-MS/MS with this compound as an internal standard. This protocol is a composite of best practices reported in the scientific literature.
Generalized Protocol for Total Cysteine Quantification in Human Plasma by LC-MS/MS
1. Materials and Reagents:
-
DL-Cysteine and this compound (internal standard)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (reducing agent)
-
Iodoacetamide (IAM) (alkylating agent)
-
Formic acid, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Methanol, LC-MS grade
-
Ultrapure water
-
Human plasma (control and study samples)
2. Sample Preparation:
-
Thawing: Thaw plasma samples on ice to prevent degradation of thiols.
-
Internal Standard Spiking: To 50 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized, e.g., 50 µM).
-
Reduction: Add 20 µL of 100 mM TCEP in water to reduce disulfide bonds (including cystine to cysteine). Vortex and incubate at 37°C for 30 minutes.
-
Alkylation: Add 20 µL of 200 mM IAM in water to alkylate the free thiol groups. Vortex and incubate in the dark at room temperature for 60 minutes. Alkylation prevents re-oxidation and improves chromatographic retention.
-
Protein Precipitation: Add 200 µL of cold methanol containing 0.1% formic acid to precipitate plasma proteins. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
3. LC-MS/MS Analysis:
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.3 mL/min for a 2.1 mm ID column).
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Ionization Source Parameters: Optimize parameters such as spray voltage, source temperature, and gas flows.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both the native cysteine derivative and the this compound derivative.
4. Data Analysis and Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Use a weighted linear regression for the calibration curve.
-
Determine the concentration of cysteine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
The following diagrams illustrate the experimental workflow for cysteine quantification and its primary biological pathways.
Caption: Experimental workflow for cysteine quantification.
Caption: Key biological pathways involving cysteine.
References
- 1. Cysteine - Micronutrient Test, Spectracell Laboratories - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. Cystine - Amino Acid Profile, Qn (Plasma) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of DL-Cysteine-d1: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of DL-Cysteine-d1, a deuterated form of the amino acid cysteine. The disposal protocols for this compound are analogous to those for DL-Cysteine, as the primary chemical hazards are not altered by the isotopic labeling.
Hazard Profile and Safety Precautions
DL-Cysteine is considered a hazardous substance.[1] It can cause skin, eye, and respiratory system irritation.[1][2] Ingestion may be harmful.[1] During a fire, it may produce hazardous combustion products, including carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides.[1]
Before beginning any disposal procedure, it is crucial to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] In cases of significant dust generation, a particulate respirator may be necessary.
Quantitative Data: Physical and Chemical Properties
For easy reference, the key physical and chemical properties of DL-Cysteine and its related compounds are summarized in the table below.
| Property | Value | Source |
| Physical State | Solid (White Powder) | [2] |
| Odor | Odorless | [2] |
| Melting Point | 109 - 112 °C (DL-Cysteine hydrochloride hydrate) | [2] |
| Solubility | No data available | |
| Decomposition | No data available |
Step-by-Step Disposal Protocol
Adherence to local, state, and federal regulations is mandatory for all chemical waste disposal.[1] The following steps provide a general guideline for the proper disposal of this compound.
1. Unused or Expired this compound (Solid Form):
-
Step 1: Container Preparation: Ensure the original container is securely sealed. If the original container is damaged, place it inside a larger, compatible, and properly labeled secondary container.
-
Step 2: Labeling: Clearly label the container as "Hazardous Waste" and include the chemical name "this compound".
-
Step 3: Segregation: Store the waste container in a designated hazardous waste accumulation area, segregated from incompatible materials, especially oxidizing agents.[1]
-
Step 4: Professional Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company. Do not mix with other waste streams unless explicitly permitted by the disposal company.
2. Contaminated Labware and PPE:
-
Step 1: Gross Decontamination: If possible, remove as much of the solid this compound as possible from labware using a dry method (e.g., scraping with a spatula).
-
Step 2: Rinsing: Rinse the contaminated items with a suitable solvent (e.g., water). Collect the rinsate as hazardous waste. Do not allow the wash water to enter drains.[1]
-
Step 3: Disposal of Solids: Dispose of heavily contaminated items (e.g., weigh boats, gloves, paper towels) as solid hazardous waste. Place them in a sealed and labeled bag or container.
-
Step 4: Disposal of Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container for hazardous waste.
3. Spills:
-
Minor Spills:
-
Step 1: Remove all ignition sources.[1]
-
Step 2: Use a dry clean-up procedure to avoid generating dust.[1] Gently sweep or scoop the material into a suitable container.
-
Step 3: Place the collected material in a labeled container for hazardous waste disposal.[1]
-
Step 4: Clean the spill area with a damp cloth or paper towel. Dispose of the cleaning materials as hazardous waste.
-
-
Major Spills:
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
Personal protective equipment for handling DL-Cysteine-d1
Essential Safety and Handling Guide for DL-Cysteine-d1
This guide provides immediate safety and logistical information for the handling of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are based on the safety data for the closely related compounds DL-Cysteine and L-Cysteine, as a specific Safety Data Sheet (SDS) for the deuterated form was not available. The single deuterium substitution is not expected to significantly alter the material's hazardous properties or required safety precautions.
Hazard Identification and Classification
DL-Cysteine is considered a hazardous substance. It is classified as causing skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3).[1] It is also harmful if swallowed.
Signal Word: Warning[1]
Hazard Statements:
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[1]
-
Harmful if swallowed.
Precautionary Statements:
-
Avoid breathing dust.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1][2]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[1][3]
-
Use only outdoors or in a well-ventilated area.[1]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[1][2]
-
If swallowed: Call a poison center or doctor if you feel unwell.[1][4]
-
Store in a well-ventilated place. Keep container tightly closed.[1][2]
-
Dispose of contents/container to an approved waste disposal plant.[1]
Quantitative Data Summary
| Property | Value |
| Melting Point | 227 °C / 440.6 °F |
| Appearance | Off-white to white crystalline powder |
| Odor | Odorless to stale urine-like |
| Solubility | Soluble in water, alcohol, and acetic acid. |
| Oral LD50 (Rat) | 1890 mg/kg |
Data is for L-Cysteine or DL-Cysteine as a proxy for this compound.[1][4][5]
Experimental Protocol: Safe Handling of this compound
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
1. Engineering Controls and Personal Protective Equipment (PPE)
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust, use a chemical fume hood.[1][6] Ensure that eyewash stations and safety showers are readily accessible.[1]
-
Eye and Face Protection: Wear chemical safety goggles that meet European standard EN 166 or equivalent.[3] A face shield may be required for splash-prone activities.[7]
-
Skin Protection: Wear nitrile or neoprene gloves.[8] A standard lab coat or disposable gown should be worn to prevent skin contact.[5][8] For extensive handling, consider chemical-resistant coveralls.[7]
-
Respiratory Protection: Under normal use with adequate ventilation, respiratory protection may not be necessary.[3] If dust is generated and ventilation is inadequate, a NIOSH-approved N95 or N100 respirator should be used.[8]
2. Handling and Storage
-
Handling: Avoid all personal contact, including inhalation of dust.[9] Do not eat, drink, or smoke in areas where the chemical is handled.[1] Wash hands thoroughly after handling.[4]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[5][6] Protect from light.[4] Store away from incompatible materials such as strong oxidizing agents.[4]
3. Disposal Plan
-
Waste Disposal: Dispose of this compound and its container in accordance with all applicable federal, state, and local regulations.[1][10] This may involve disposal at an approved waste disposal plant.[1]
-
Contaminated PPE: Contaminated clothing should be removed and washed before reuse.[1] Disposable PPE should be placed in a sealed bag and disposed of as chemical waste.[4]
Mandatory Visualizations
Experimental Workflow: Handling a Chemical Spill
Caption: Workflow for responding to a chemical spill of this compound.
Logical Relationship: First Aid Measures
Caption: First aid procedures for exposure to this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.fr [fishersci.fr]
- 4. L-Cysteine SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 5. louisville.edu [louisville.edu]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. epa.gov [epa.gov]
- 8. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
